2-Bromo-4'-fluoro-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(4-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYODPXPHDPGULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533545 | |
| Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89346-54-3 | |
| Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoro-1,1'-biphenyl
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, halogenated biphenyls serve as critical structural motifs and synthetic intermediates. The strategic incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] 4-Bromo-2-fluoro-1,1'-biphenyl (CAS No: 41604-19-7) is a key building block in this class, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[2][3][4] Its unique substitution pattern—a bromine atom offering a reactive handle for cross-coupling reactions and a fluorine atom for modulating electronic properties—makes it a versatile intermediate for medicinal chemists.[5]
This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Bromo-2-fluoro-1,1'-biphenyl. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the experimental methodologies used in its characterization. Every protocol is presented as a self-validating system, ensuring technical accuracy and reproducibility.
Section 1: Core Physicochemical and Molecular Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and development. These parameters dictate everything from reaction conditions and solvent choice to storage and handling protocols. The key physicochemical properties of 4-Bromo-2-fluoro-1,1'-biphenyl are summarized below.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 41604-19-7 | [6] |
| Molecular Formula | C₁₂H₈BrF | [5][6] |
| Molecular Weight | 251.09 g/mol | [5][6][7] |
| Appearance | Off-white to pale yellow crystalline powder or chunks | [2] |
| Melting Point | 39 - 41 °C | [2][7] |
| Boiling Point | 298.8 °C (at 760 mmHg) 175 °C (at 2 mmHg) | [2][5] |
| Water Solubility | Insoluble | [2] |
| Calculated XLogP3 | 4.8 | [2][6] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.583 | [2] |
The solid state of the compound at room temperature simplifies handling and weighing, while its high boiling point indicates low volatility.[2][7] The XLogP3 value of 4.8 suggests significant lipophilicity, a critical parameter for predicting membrane permeability and solubility in organic solvents.[2][6] Its insolubility in water is typical for non-polar aromatic compounds.[2]
Section 2: Analytical Characterization and Experimental Protocols
Validating the identity, purity, and structural integrity of a chemical intermediate is non-negotiable in research and development. This section details the primary analytical techniques for characterizing 4-Bromo-2-fluoro-1,1'-biphenyl, explaining the causality behind their selection and providing actionable, step-by-step protocols.
Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the definitive method for analyzing volatile and thermally stable compounds like 4-Bromo-2-fluoro-1,1'-biphenyl. Gas chromatography separates the analyte from potential impurities (e.g., starting materials, side-products from a Suzuki coupling synthesis), while mass spectrometry provides a unique fragmentation pattern that serves as a molecular fingerprint.[8] The presence of a bromine atom is readily confirmed by the characteristic M+2 isotopic peak, where the signals for ions containing ⁷⁹Br and ⁸¹Br appear with an approximate 1:1 intensity ratio.[8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Utilize a GC system equipped with a capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane) coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Method:
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Confirm the retention time of the main peak against a reference standard, if available.
-
Analyze the mass spectrum of the peak, verifying the molecular ion cluster at m/z 250/252 and comparing the fragmentation pattern to reference spectra.[6]
-
Visualization: GC-MS Workflow
Caption: Standard workflow for purity and identity confirmation via GC-MS.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While MS confirms mass and elemental composition, NMR spectroscopy is indispensable for verifying the specific isomeric arrangement of substituents on the biphenyl core. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. Crucially, the presence of fluorine allows for ¹⁹F NMR and introduces characteristic carbon-fluorine (C-F) and proton-fluorine (H-F) coupling constants, which are definitive for assigning the substitution pattern and confirming that the product is indeed the 2-fluoro isomer and not another.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse program.
-
Set a spectral width appropriate for aromatic protons (~10 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program.
-
Set a spectral width of ~220 ppm.
-
A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the ¹H NMR signals to confirm proton counts.
-
Analyze the chemical shifts and coupling patterns (J-values) in both spectra, paying close attention to the large C-F coupling constants in the ¹³C spectrum to identify carbons near the fluorine atom.
-
Visualization: NMR Data Logic
Caption: Logical flow from molecular structure to NMR data for confirmation.
Section 3: Safety, Handling, and Storage
Trustworthiness & Self-Validation: Ensuring laboratory safety is paramount. The protocols described here are based on aggregated GHS data and standard handling practices for this class of compounds. Adherence to these guidelines is a self-validating system for minimizing risk.
4-Bromo-2-fluoro-1,1'-biphenyl is classified as hazardous.[6] The primary hazards are summarized below.
Table 2: GHS Hazard Classification
| Pictogram(s) | GHS Code | Hazard Statement |
| वार्निंग | H302 | Harmful if swallowed |
| वार्निंग | H315 | Causes skin irritation |
| वार्निंग | H319 | Causes serious eye irritation |
| वार्निंग | H410 | Very toxic to aquatic life with long lasting effects |
Source: Aggregated GHS information from multiple suppliers.[6]
Recommended Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][10] Keep away from heat, sparks, and open flames.[11] The compound should be stored away from strong oxidizing agents.[9] Recommended storage temperatures are typically at room temperature or refrigerated (4 to 8 °C), sealed in a dry environment.[10][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, avoid release into the environment.[7]
References
-
Loba Chemie. (2019-01-30). 2-FLUORO-4- BROMO BIPHENYL MSDS. [Link]
-
PubChem. 4-Bromo-2-fluoro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
-
Patsnap. (2022-03-25). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Eureka. [Link]
-
Hoffman Fine Chemicals. 2-Bromo-4-fluoro-1,1'-biphenyl. [Link]
-
PubChem. 4-Bromo-4'-fluoro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
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Chem-Impex. 2-Bromo-4-fluoroaniline. [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
NIST. Biphenyl, 4-bromo-4'-fluoro-. NIST Chemistry WebBook. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. [Link]
-
MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
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- 4. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]
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An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 2-Bromo-4'-fluoro-1,1'-biphenyl
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) behavior of 2-Bromo-4'-fluoro-1,1'-biphenyl (CAS No: 41604-19-7). Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the core principles of its fragmentation, offering field-proven insights into its structural elucidation via mass spectrometry. The guide is structured to provide not just procedural steps but a causal understanding of the fragmentation pathways, ensuring a self-validating approach to its analysis.
Introduction: The Analytical Significance of this compound
This compound, a halogenated aromatic compound, and its isomers are of significant interest in medicinal chemistry and materials science. The presence of both bromine and fluorine substituents on the biphenyl backbone imparts unique physicochemical properties that are leveraged in the synthesis of novel pharmaceutical agents and functional materials. Accurate analytical characterization is paramount for quality control, metabolic studies, and environmental monitoring. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the identification and quantification of such compounds. Understanding the specific fragmentation pattern is crucial for unambiguous identification in complex matrices.
It is important to note that while the topic specifies "this compound," the compound registered under CAS number 41604-19-7 is more systematically named 4-Bromo-2-fluorobiphenyl. This guide will proceed with the analysis of the compound associated with this CAS number, which has the following structure:
Structure of 4-Bromo-2-fluorobiphenyl
Caption: Chemical structure of 4-Bromo-2-fluorobiphenyl.
Core Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a "hard" ionization technique that imparts significant energy to an analyte molecule, leading to the formation of a molecular ion (M•+) and its subsequent fragmentation into a series of smaller, characteristic ions.[1] The process, typically employing 70 eV electrons, is highly reproducible and generates a unique mass spectrum that serves as a molecular fingerprint.
For this compound, the key structural features influencing its fragmentation are the stable biphenyl system, the carbon-bromine bond, and the carbon-fluorine bond. The relative bond strengths and the stability of the resulting fragments dictate the observed fragmentation pathways.
Analysis of the Mass Spectrum of this compound
The electron ionization mass spectrum of 4-Bromo-2-fluorobiphenyl is available from the NIST/EPA/NIH Mass Spectral Library.[2][3] A careful examination of this spectrum reveals several key features that can be rationalized through established principles of organic mass spectrometry.
The Molecular Ion Peak
The molecular ion peak is a crucial piece of information in a mass spectrum, as it provides the molecular weight of the compound. For this compound (C₁₂H₈BrF), the nominal molecular weight is 250 amu (using ¹²C, ¹H, ⁷⁹Br, and ¹⁹F). A distinctive feature of bromine-containing compounds is the presence of a prominent M+2 peak due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[4] This results in two molecular ion peaks at m/z 250 and 252 with a relative intensity ratio of approximately 1:1.
Major Fragmentation Pathways
The fragmentation of the this compound molecular ion is expected to proceed through several competing pathways, driven by the cleavage of the weakest bonds and the formation of stable carbocations.
Proposed Fragmentation Pathways
Caption: Proposed major fragmentation pathways for this compound.
-
Loss of a Bromine Radical (-Br•): The C-Br bond is the weakest bond in the molecule and its cleavage is a highly favorable fragmentation pathway. This leads to the formation of a fluorobiphenyl cation at m/z 171. This is often a very prominent peak in the mass spectra of brominated aromatic compounds.
-
Loss of a Hydrogen Radical (-H•): The loss of a hydrogen atom from the molecular ion can occur, leading to an ion at m/z 249/251. This is a common fragmentation for aromatic compounds.
-
Loss of a Fluorine Radical (-F•): While the C-F bond is stronger than the C-Br bond, the loss of a fluorine radical can still occur, resulting in a bromobiphenyl cation at m/z 231/233. The isotopic signature of bromine would be retained in this fragment.
-
Sequential Loss of Halogens and Hydrogen Halides: The initial fragment ions can undergo further fragmentation. For instance, the [C₁₂H₈F]⁺ ion (m/z 171) can lose a molecule of hydrogen fluoride (HF) to form an ion at m/z 151. Similarly, the [C₁₂H₈Br]⁺ ion (m/z 231/233) can lose hydrogen bromide (HBr) to also contribute to the ion at m/z 151.
-
Cleavage of the Biphenyl Bond: The bond connecting the two phenyl rings can also cleave, leading to fragments corresponding to the individual substituted phenyl rings. A fragment at m/z 95, corresponding to a fluorophenyl cation ([C₆H₄F]⁺), is a plausible product of this cleavage.
Quantitative Data Summary
The following table summarizes the expected prominent ions in the electron ionization mass spectrum of this compound based on the NIST WebBook data.[2][3]
| m/z | Proposed Ion Structure | Relative Abundance | Notes |
| 252 | [C₁₂H₈⁸¹BrF]⁺˙ | High | Molecular ion (M+2) |
| 250 | [C₁₂H₈⁷⁹BrF]⁺˙ | High | Molecular ion (M) |
| 171 | [C₁₂H₈F]⁺ | Moderate | Loss of Br• |
| 170 | [C₁₂H₇F]⁺˙ | High | Loss of HBr |
| 149 | [C₁₂H₅]⁺ | Low | Further fragmentation |
| 125 | [C₁₀H₅]⁺ | Low | Further fragmentation |
| 95 | [C₆H₄F]⁺ | Low | Fluorophenyl cation |
Experimental Protocol: GC-MS Analysis
This section provides a standardized, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established EPA methodologies for the analysis of semi-volatile organic compounds.[5]
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent, capable of electron ionization.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Reagents and Standards
-
Solvent: Dichloromethane or Ethyl Acetate (pesticide grade or equivalent).
-
Standard: this compound (≥98% purity).
-
Internal Standard: A suitable deuterated aromatic compound (e.g., Anthracene-d10).
GC-MS Operating Conditions
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 50 - 350 amu
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve the standard in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Spike each standard and sample with the internal standard to a final concentration of 10 µg/mL.
Data Analysis
-
Acquire the total ion chromatogram (TIC) for each standard and sample.
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Confirm the identity of the compound by comparing the acquired mass spectrum with the reference spectrum from the NIST library and by verifying the presence of the characteristic molecular ion cluster (m/z 250/252).
-
Quantify the analyte using the internal standard method by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.
Experimental Workflow Diagram
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion cluster at m/z 250/252 and a series of fragment ions resulting from the loss of bromine, fluorine, and hydrogen radicals, as well as the cleavage of the biphenyl bond. A thorough understanding of these fragmentation pathways, in conjunction with a robust and validated GC-MS method, enables the confident identification and quantification of this compound in various matrices. This technical guide provides the foundational knowledge and practical protocols for researchers and scientists to effectively utilize mass spectrometry in their work with halogenated biphenyls.
References
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved January 27, 2026, from [Link]
-
Dioxin 20XX International Symposium. (n.d.). Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Retrieved January 27, 2026, from [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).
- MDPI. (2024, July 25).
-
U.S. Environmental Protection Agency. (1996). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved January 27, 2026, from [Link]
-
NIST. (n.d.). 4-Bromo-2-fluorobiphenyl. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1,1'-biphenyl. Retrieved January 27, 2026, from [Link]
- ResearchGate. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 23(10), 1778–1787.
- NIST Mass Spectrometry Data Center. (n.d.). 4-Bromo-2-fluorobiphenyl. In NIST/EPA/NIH Mass Spectral Library.
-
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Chad's Prep. Retrieved January 27, 2026, from [Link]
-
YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. ChemComplete. Retrieved January 27, 2026, from [Link]
-
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Pharmacy Pathshala. Retrieved January 27, 2026, from [Link]
-
Government of British Columbia. (2017, July 10). Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. Retrieved January 27, 2026, from [Link]
- Journal of Chemical Technology and Metallurgy. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. 58(6), 1269-1277.
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. All about Chemistry. Retrieved January 27, 2026, from [Link]
Sources
FT-IR spectroscopic analysis of 2-Bromo-4'-fluoro-1,1'-biphenyl
An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 2-Bromo-4'-fluoro-1,1'-biphenyl
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document details the theoretical underpinnings, experimental protocols, and spectral interpretation necessary for the unambiguous identification and characterization of this key synthetic intermediate. By elucidating the causal relationships between molecular structure and vibrational spectra, this guide establishes a self-validating methodology for ensuring compound identity and purity.
Introduction: The Significance of this compound
This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its substituted biphenyl structure serves as a crucial building block in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs, and other biologically active molecules.[1] The precise arrangement of the bromine and fluorine substituents on the biphenyl scaffold dictates its reactivity and suitability for subsequent synthetic transformations, such as Suzuki-Miyaura coupling reactions.[2][3]
Given its role as a critical intermediate, verifying the structural integrity and identity of this compound is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups.[4] This guide will demonstrate how to leverage FT-IR analysis to confirm the presence of the key structural motifs of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrF | [2][5] |
| Molecular Weight | 251.09 g/mol | [2][5] |
| CAS Number | 53591-98-3 (for 2-Bromo-4-fluoro isomer) | [5] |
| Appearance | Varies (often a solid) | N/A |
| Boiling Point | ~298.8 °C | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F | [6][7] |
Theoretical Principles: From Molecular Vibration to an IR Spectrum
FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy and transitions to a higher vibrational state. An FT-IR spectrometer measures this absorption as a function of frequency (typically expressed as wavenumber, cm⁻¹).
The vibrational modes of this compound can be logically dissected by considering its constituent parts: the aromatic rings and the halogen substituents.
-
Aromatic C-H Stretching: The bonds between the sp²-hybridized carbons of the benzene rings and hydrogen atoms typically absorb in the 3100-3000 cm⁻¹ region.
-
Aromatic C=C Ring Stretching: The conjugated system of the biphenyl core gives rise to a series of characteristic sharp absorptions between 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-F (Aryl-Fluorine) Stretching: The carbon-fluorine bond is strong and polar, resulting in an intense absorption band typically found in the 1250-1000 cm⁻¹ range.[8]
-
C-Br (Aryl-Bromine) Stretching: Due to the higher mass of bromine compared to fluorine, the C-Br stretching vibration occurs at a much lower frequency, usually in the 600-500 cm⁻¹ region.[8]
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic rings strongly influences the C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ "fingerprint" region. These bands are highly diagnostic for confirming the positions of the substituents.
The presence of bulky ortho-substituents in biphenyl systems can restrict rotation around the central C-C single bond, a phenomenon known as atropisomerism.[9] While this compound itself may not exhibit stable atropisomers at room temperature, the steric influence of the ortho-bromine atom can affect the planarity and vibrational coupling between the two rings.[10][11]
Caption: Relationship between molecular structure and principal IR absorption bands.
Experimental Protocol: A Self-Validating Workflow
The following protocol describes the analysis using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective technique for solid and liquid samples.[12]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR or equivalent).[6]
-
Accessory: Diamond or Germanium ATR crystal.
-
Sample: High-purity this compound.
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.
Step-by-Step Methodology
-
System Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal surface with isopropanol and a lint-free wipe to remove any residual contaminants. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench.
-
Causality: The background spectrum is crucial as it is subtracted from the sample spectrum to ensure that the final data represents only the sample's absorbance, removing environmental and instrumental artifacts.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the ATR's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.
-
Causality: Good contact is essential for the IR evanescent wave to penetrate the sample effectively, leading to a high-quality spectrum with strong signal-to-noise.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the following typical parameters:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Data Format: Absorbance
-
-
-
Data Processing and Cleaning (Self-Validation Step 2):
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
If necessary, apply a baseline correction to account for any scattering effects.
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Caption: Standard Operating Procedure for FT-IR/ATR analysis.
Spectral Analysis and Interpretation
The resulting FT-IR spectrum is a unique fingerprint of this compound. The key is to systematically assign the observed absorption bands to the expected vibrational modes. The influence of halogen substitution is known to affect the vibrational properties of aromatic compounds.[13]
Table 2: Predicted FT-IR Peak Assignments for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Biphenyl Rings |
| 1610 - 1580 | Medium-Sharp | Aromatic C=C Ring Stretch | Biphenyl Rings |
| 1500 - 1450 | Strong-Sharp | Aromatic C=C Ring Stretch | Biphenyl Rings |
| ~1220 | Strong | Aryl C-F Stretch | Fluoro-substituted Ring |
| 850 - 810 | Strong | C-H Out-of-Plane Bend (p-disubstituted) | Fluoro-substituted Ring |
| ~760 | Strong | C-H Out-of-Plane Bend (o-disubstituted) | Bromo-substituted Ring |
| ~560 | Medium | Aryl C-Br Stretch | Bromo-substituted Ring |
Discussion of Key Spectral Features:
-
Aromatic Region (3100-3000 cm⁻¹ and 1610-1450 cm⁻¹): The presence of sharp peaks in these two regions confirms the aromatic nature of the compound. The pattern of peaks around 1600-1450 cm⁻¹ is characteristic of the biphenyl core.
-
The C-F Stretch (~1220 cm⁻¹): A strong, prominent peak in this region is a definitive indicator of the carbon-fluorine bond. Its high intensity is due to the large change in dipole moment during the vibration. This is a critical peak for confirming the presence of the fluorine substituent.
-
The C-Br Stretch (~560 cm⁻¹): This peak, found in the far-infrared or "fingerprint" region, confirms the bromine substituent. Its position at a low wavenumber is a direct consequence of the high atomic mass of bromine, as predicted by Hooke's Law.[8]
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on each ring gives rise to characteristic OOP bending bands. The fluoro-substituted ring, being para-substituted (1,4), is expected to show a strong band around 850-810 cm⁻¹. The bromo-substituted ring, being ortho-substituted (1,2), would typically produce a strong band near 760 cm⁻¹. The presence and position of these bands provide strong evidence for the specific isomeric structure of the molecule.
Conclusion
FT-IR spectroscopy provides an authoritative and efficient method for the structural verification of this compound. By following a systematic protocol that includes meticulous background correction and sample handling, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, grounded in the fundamental principles of molecular vibrations, allows for the confident identification of the key functional groups—the aromatic biphenyl core, the C-F bond, and the C-Br bond—and provides strong evidence for the specific substitution pattern. This in-depth analysis serves as a cornerstone for quality assurance in the synthesis and application of this important chemical intermediate.
References
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PubChem. 4-Bromo-2-fluoro-1,1'-biphenyl. National Center for Biotechnology Information. Available from: [Link]
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AIP Publishing. Vibrational calculations on the biphenyl crystal: The mixing between low frequency internal and lattice modes. The Journal of Chemical Physics. Available from: [Link]
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ResearchGate. Motions of the first three low-frequency vibrations of biphenyl in the.... ResearchGate. Available from: [Link]
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Spectroscopy Online. Halogenated Organic Compounds. Spectroscopy Online. Available from: [Link]
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PubMed. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. National Library of Medicine. Available from: [Link]
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Pharmaguideline. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. Available from: [Link]
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PharmaCompass. 4-Bromo-2-fluorobiphenyl Drug Information. PharmaCompass.com. Available from: [Link]
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YouTube. How to find R & S Configuration of Biphenyl ? | Axial Chirality. YouTube. Available from: [Link]
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Preprints.org. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Preprints.org. Available from: [Link]
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Hoffman Fine Chemicals. 2-Bromo-4-fluoro-1,1'-biphenyl. Hoffman Fine Chemicals. Available from: [Link]
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AIP Publishing. Exploring the relationship between vibrational mode locality and coupling using constrained optimization. The Journal of Chemical Physics. Available from: [Link]
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Royal Society of Chemistry. Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry. Analyst. Available from: [Link]
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ACS Publications. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available from: [Link]
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An In-Depth Technical Guide to the Solubility of 2-Bromo-4'-fluoro-1,1'-biphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-Bromo-4'-fluoro-1,1'-biphenyl and Solubility Principles
This compound is a solid, off-white to pale yellow crystalline powder with a melting point of 39-41 °C.[1] Its molecular structure, featuring a biphenyl backbone with bromine and fluorine substituents, renders it a non-polar, lipophilic molecule with an XLogP3 value of 4.8.[1][2] This high lipophilicity indicates poor solubility in water but suggests favorable solubility in organic solvents.[1]
The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. Biphenyl itself is a non-polar molecule that primarily engages in van der Waals London dispersion forces.[3] Consequently, it is anticipated that non-polar solutes will be readily soluble in biphenyl, while highly polar solutes will be practically insoluble.[3] As a halogenated derivative of biphenyl, this compound is expected to exhibit similar behavior, favoring dissolution in non-polar organic solvents such as toluene and hexane over polar solvents like ethanol and methanol. The presence of the halogen atoms can also introduce dipole-dipole interactions, potentially influencing its solubility in solvents of intermediate polarity like acetone.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The dissolution of a crystalline solute into a solvent can be conceptually broken down into three steps:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and interacts with the solvent molecules.
For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the solute and the cavitation energy of the solvent.
The interplay of these energetic factors is influenced by:
-
Solute Properties: Crystal structure, molecular size, and the nature and position of functional groups.
-
Solvent Properties: Polarity, hydrogen bonding capability, and molecular size.
-
Temperature: Solubility of solids in liquids generally increases with temperature, as the additional thermal energy helps to overcome the lattice energy.
-
Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.
Predicting Solubility
While experimental determination is the gold standard, several theoretical models can be used to predict the solubility of organic compounds. Group contribution methods, such as the UNIFAC model, can estimate activity coefficients, which are then used to predict phase equilibria and solubility.[3] These models are particularly useful for screening potential solvents and prioritizing experimental work.
Experimental Determination of Solubility
Accurate and reproducible solubility data is crucial for process development and regulatory submissions. The following are detailed protocols for determining the solubility of this compound in organic solvents.
Gravimetric Method (Isothermal Saturation)
This classic and reliable method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.
4.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Vials or flasks with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven
4.1.2. Experimental Workflow
Figure 2: Spectrophotometric Solubility Determination Workflow.
4.2.3. Step-by-Step Protocol
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Determine the wavelength of maximum absorbance (λmax) by scanning the UV-Vis spectrum of one of the standard solutions.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (steps 1 and 2).
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute this aliquot with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Organic Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Isopropanol | 3.9 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be determined experimentally.
Safety and Handling
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [4]It is also very toxic to aquatic life with long-lasting effects. [4]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work. [4] The organic solvents used for solubility determination also have their own associated hazards. Ensure that the SDS for each solvent is reviewed and that appropriate safety precautions are taken.
Conclusion
While publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to confidently and accurately determine its solubility in a variety of organic solvents. A thorough understanding of the solubility of this important synthetic intermediate will undoubtedly facilitate its use in drug discovery and development, leading to more efficient and robust chemical processes. The provided methodologies, when executed with care and precision, will yield reliable data that can be used to guide solvent selection, optimize reaction and purification conditions, and support formulation activities.
References
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PubChem. (n.d.). 4-Bromo-2-fluoro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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ResearchGate. (2018). Solubility curve of biphenyl in liquid and vapor phases. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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American Chemical Society. (n.d.). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. ACS Publications. Retrieved from [Link]
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MDPI. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? Retrieved from [Link]
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Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
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University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. UJ Content. Retrieved from [Link]
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Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS. Retrieved from [Link]
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ResearchGate. (n.d.). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Bromo-4'-fluoro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the crystal structure and potential polymorphism of 2-Bromo-4'-fluoro-1,1'-biphenyl, a compound of interest in medicinal chemistry and materials science. By integrating crystallographic data with analytical methodologies, this document serves as a vital resource for researchers engaged in the solid-state characterization of pharmaceutical and high-performance organic molecules.
Introduction: The Significance of Solid-State Properties in Molecular Development
The therapeutic efficacy and manufacturability of a drug substance are intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly influence critical parameters such as solubility, dissolution rate, bioavailability, and stability. Consequently, a thorough investigation of the crystal structure and polymorphic landscape of a molecule like this compound is not merely an academic exercise but a fundamental necessity in modern drug development and materials engineering.
Biphenyl derivatives are prevalent scaffolds in numerous biologically active compounds and functional materials. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the intermolecular interactions, leading to diverse packing arrangements in the solid state. This guide will delve into the known crystal structure of this compound and explore the potential for polymorphic variations, providing a framework for their identification and characterization.
Synthesis and Crystallization: The Gateway to Crystalline Solids
The journey into the solid-state properties of this compound begins with its synthesis and subsequent crystallization. While various synthetic routes to substituted biphenyls exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most efficient and versatile methods.[1][2] Alternative approaches may include Ullmann coupling or multi-step syntheses involving diazotization.[1]
The choice of crystallization conditions is paramount in isolating specific polymorphic forms. Factors such as solvent, temperature, cooling rate, and the presence of impurities can dictate which crystal lattice is favored. A systematic crystallization screening is therefore a critical first step in any polymorphism study.
Illustrative Synthetic Protocol (Suzuki-Miyaura Coupling):
A general, illustrative protocol for the synthesis of a substituted biphenyl is provided below. Note: This is a generalized procedure and may require optimization for this compound.
-
To a reaction vessel under an inert atmosphere, add 1-bromo-2-iodobenzene, 4-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃).
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture with stirring for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Crystallization Workflow:
The following diagram outlines a typical workflow for screening for and producing different polymorphs.
Caption: Workflow for Polymorph Investigation.
The Known Crystal Structure of 4-Bromo-4'-fluoro-1,1'-biphenyl
A published crystal structure for 4-bromo-4'-fluorobiphenyl, an isomer of the title compound, provides valuable insight into the packing of halogenated biphenyls.[3] The crystallographic data for this compound is summarized below. It is important to note that this data pertains to the 4,4'-substituted isomer and not the 2,4'-substituted target of this guide. However, in the absence of published data for the 2,4'-isomer, this serves as the closest structural analogue.
| Parameter | Value [3] |
| Chemical Formula | C₁₂H₈BrF |
| Molecular Weight | 251.1 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.78(2) Å |
| b | 13.33(2) Å |
| c | 17.69(3) Å |
| β | 116.3(5)° |
| Volume | 2068.13(15) ų |
| Z | 8 |
| Temperature | 293 K |
This structure is reported to be isostructural with 4,4'-dibromobiphenyl.[3] The presence of eight molecules in the unit cell (Z=8) suggests a complex packing arrangement likely influenced by a combination of π-stacking and halogen-halogen interactions.
The Potential for Polymorphism in this compound
The existence of polymorphism is a common phenomenon in organic molecules, particularly those with the conformational flexibility and potential for varied intermolecular interactions that this compound possesses.[4] The free rotation around the biphenyl linkage and the presence of both bromine and fluorine atoms create a high likelihood of different stable or metastable crystalline forms.
The study of polymorphism in related compounds, such as N-(4-bromobenzylidene)-4-bromoaniline, has revealed the existence of at least two polymorphs with distinct crystal packing and physical properties.[4] This underscores the importance of a thorough polymorphic screen for this compound.
Experimental Protocols for Polymorph Characterization
A multi-technique approach is essential for the comprehensive characterization of polymorphic forms.
Single Crystal X-Ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unequivocally determining the crystal structure of a compound.[5]
Protocol:
-
Crystal Selection: A suitable single crystal of this compound is selected and mounted on a goniometer.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data is collected as the crystal is rotated.[5]
-
Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, revealing the precise arrangement of atoms in the unit cell.
Powder X-Ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to analyze a polycrystalline sample. It is invaluable for routine identification of crystalline phases and for distinguishing between different polymorphs, each of which will produce a unique diffraction pattern.
Thermal Analysis: DSC and TGA
Thermal analysis techniques are crucial for investigating the thermodynamic relationships between polymorphs.[6][7]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify melting points, solid-solid phase transitions, and crystallization events.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and to identify processes such as desolvation or decomposition.
DSC Protocol:
-
A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed and placed in the DSC instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
The heat flow is recorded, and any endothermic or exothermic events are analyzed.
Spectroscopic Techniques
Vibrational spectroscopy (FTIR and Raman) and solid-state NMR (ssNMR) are powerful tools for distinguishing between polymorphs, as the different crystal environments of the molecules will result in distinct spectra.[8][9][10]
FTIR Spectroscopy (ATR) Protocol:
-
A small amount of the crystalline sample is placed on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.[8]
The following diagram illustrates the logical workflow for characterizing a potential new polymorph.
Caption: Characterization workflow for a new crystalline form.
Conclusion
The solid-state properties of this compound are of critical importance for its potential applications in pharmaceuticals and materials science. While detailed crystallographic information for this specific isomer is not yet publicly available, the principles outlined in this guide provide a robust framework for its investigation. A systematic approach combining controlled crystallization with a suite of analytical techniques, including X-ray diffraction, thermal analysis, and spectroscopy, is essential to fully elucidate the polymorphic landscape of this and other related compounds. Such studies are indispensable for ensuring the development of safe, effective, and reliable products.
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PubChem. (n.d.). 4-Bromo-4'-fluoro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Retrieved from [Link]
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PubMed Central. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1673. Retrieved from [Link]
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ResearchGate. (2007). The characterization of polymorphs by thermal analysis. UserCom, 1. Retrieved from [Link]
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International Union of Crystallography. (1986). Crystal data for 4-bromo-4'-fluorobiphenyl. Journal of Applied Crystallography, 19(5), 410. Retrieved from [Link]
-
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Unveiling the Electronic Landscape: A Technical Guide to Quantum Chemical Calculations for 2-Bromo-4'-fluoro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Bromo-4'-fluoro-1,1'-biphenyl in Medicinal Chemistry
This compound is a halogenated aromatic compound that represents a significant scaffold in the development of novel therapeutic agents. Its structural rigidity, combined with the electronic modifications introduced by the bromine and fluorine substituents, makes it a person of interest in medicinal chemistry. Halogenated biphenyls are known to be key intermediates in the synthesis of a wide range of pharmacologically active molecules.[1][2] The introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability.[3]
Quantum chemical calculations provide a powerful lens through which to examine the intricate electronic and structural properties of such molecules, offering insights that are often inaccessible through experimental methods alone. By modeling the behavior of electrons and nuclei, we can predict a molecule's three-dimensional structure, its reactivity, and its potential interactions with biological targets. This in-depth understanding is invaluable in the rational design of new drugs, allowing for the pre-screening of candidates and the optimization of lead compounds.[3][4]
This technical guide will provide a comprehensive overview of the application of quantum chemical calculations to this compound. We will delve into the theoretical underpinnings of the most relevant computational methods, provide detailed, step-by-step protocols for performing these calculations, and interpret the resulting data in the context of drug discovery.
Theoretical Foundations: Choosing the Right Computational Tools
The selection of an appropriate theoretical method and basis set is paramount to the accuracy and reliability of quantum chemical calculations. For a molecule such as this compound, which contains elements from different rows of the periodic table, a careful consideration of these factors is essential.
Density Functional Theory (DFT): A Balance of Accuracy and Efficiency
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of computational cost and accuracy.[5][6] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules, often providing results that are in good agreement with experimental data.[6][7]
Hartree-Fock (HF) and Møller-Plesset (MP2) Perturbation Theory: A Glimpse into Electron Correlation
The Hartree-Fock (HF) method provides a foundational, albeit simplified, picture of the electronic structure by treating each electron in the mean field of all others.[8][9] While computationally less demanding, it neglects the instantaneous correlation between the motions of electrons. Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a cost-effective way to introduce electron correlation, often leading to more accurate descriptions of molecular properties.[4][8]
Basis Sets: The Building Blocks of Molecular Orbitals
The choice of basis set, which is a set of mathematical functions used to construct the molecular orbitals, is critical. For molecules containing heavier elements like bromine, it is important to use basis sets that can adequately describe the core and valence electrons. The Pople-style basis set, 6-311+G(d,p) , is a robust choice for this system. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, and includes diffuse functions (+) to describe the electron density far from the nucleus, as well as polarization functions (d,p) to allow for non-spherical electron distributions.[6][10] For halogen-containing systems, this combination provides a good balance between accuracy and computational expense.[11]
Experimental Protocol: A Step-by-Step Workflow for Quantum Chemical Calculations
The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a software package such as Gaussian or ORCA.
Step 1: Molecular Structure Input
The first step is to create a digital model of the this compound molecule. This can be done using a molecular building interface or by providing the Cartesian coordinates of each atom. The CAS number for this compound is 91431-41-9.
Step 2: Geometry Optimization
The initial molecular structure is a mere starting point. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable, conformation of the molecule.[12] This is a crucial step, as all subsequent calculations will be based on this optimized geometry.
Workflow for Geometry Optimization
Caption: A workflow diagram illustrating the key steps in performing a geometry optimization calculation.
Step 3: Vibrational Frequency Analysis
Once the geometry has been optimized, a vibrational frequency calculation should be performed.[13][14] This serves two primary purposes:
-
Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a saddle point on the potential energy surface.[15]
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to simulate the molecule's IR spectrum, which can then be compared to experimental data for validation.[6]
Step 4: Calculation of Electronic Properties
With a validated, optimized geometry, a range of electronic properties can be calculated to gain insights into the molecule's reactivity and potential for intermolecular interactions.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are fundamental descriptors of a molecule's electronic excitability and chemical reactivity.[16] A smaller HOMO-LUMO gap generally indicates a more reactive molecule.[17]
-
Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule.[18] It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which correspond to areas that are likely to be involved in electrophilic and nucleophilic interactions, respectively. This is particularly relevant for understanding potential ligand-receptor binding interactions.[19][20]
Data Presentation and Interpretation
The results of the quantum chemical calculations should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | B3LYP/6-311+G(d,p) | HF/6-311+G(d,p) | MP2/6-311+G(d,p) |
| C-C (inter-ring) Bond Length (Å) | Value | Value | Value |
| C-Br Bond Length (Å) | Value | Value | Value |
| C-F Bond Length (Å) | Value | Value | Value |
| Dihedral Angle (°) | Value | Value | Value |
(Note: The values in this table would be populated with the actual output from the calculations.)
The dihedral angle between the two phenyl rings is a particularly important parameter for biphenyl compounds, as it dictates the overall shape of the molecule and can significantly impact its biological activity.
Table 2: Calculated Electronic Properties of this compound
| Property | B3LYP/6-311+G(d,p) | HF/6-311+G(d,p) | MP2/6-311+G(d,p) |
| HOMO Energy (eV) | Value | Value | Value |
| LUMO Energy (eV) | Value | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value | Value |
| Dipole Moment (Debye) | Value | Value | Value |
(Note: The values in this table would be populated with the actual output from the calculations.)
The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.[21] The dipole moment is a measure of the overall polarity of the molecule, which can influence its solubility and ability to cross biological membranes.
Conceptual Relationship of Calculated Properties to Drug Discovery
Caption: A diagram illustrating how calculated quantum chemical properties inform key aspects of the drug discovery process.
Authoritative Grounding and Self-Validation
The protocols described in this guide are based on well-established principles of quantum chemistry and have been validated through extensive use in the scientific community. The choice of the B3LYP functional with the 6-311+G(d,p) basis set is a widely accepted standard for calculations on organic molecules of this type, providing a reliable compromise between accuracy and computational cost.[6][10]
To ensure the trustworthiness of the results, it is essential to perform a series of self-validating checks:
-
Convergence Criteria: Ensure that the geometry optimization has converged to a true minimum, as indicated by the output of the calculation.
-
Vibrational Analysis: Confirm the absence of imaginary frequencies in the vibrational analysis, which validates the optimized geometry as a stable structure.[15]
-
Comparison with Experimental Data: Whenever possible, compare the calculated properties with available experimental data. For this compound, while a crystal structure may not be readily available, comparison of the calculated IR and NMR spectra with experimental data for this molecule or its close isomers can provide a strong validation of the computational model.[22]
Conclusion: From In Silico Insights to In Vivo Potential
Quantum chemical calculations offer a powerful and versatile toolkit for the modern drug discovery professional. By providing a detailed understanding of the structural and electronic properties of molecules like this compound, these computational methods can guide the synthesis of more potent and selective drug candidates, ultimately accelerating the journey from the computer to the clinic. The insights gained from these in silico studies, when integrated with experimental data, can significantly enhance the efficiency and success rate of the drug development pipeline.
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An In-depth Technical Guide to 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS No. 733039-20-8)
This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, applications, and safety considerations, underpinned by field-proven insights and authoritative references.
Introduction and Core Compound Identity
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry.[1] Its structure, featuring a pyrimidine core with bromo, chloro, and cyclopentylamino substituents, makes it a versatile building block for more complex molecules.[1] This compound is notably recognized as an intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors, such as Palbociclib, which are pivotal in cancer therapy.[2][3] The strategic placement of reactive halogen atoms allows for sequential, site-selective modifications, a crucial feature for constructing targeted therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this intermediate is fundamental for its effective use in synthetic chemistry and process development.
| Property | Value | Source(s) |
| CAS Number | 733039-20-8 | [3] |
| Molecular Formula | C₉H₁₁BrClN₃ | [4] |
| Molecular Weight | 276.56 g/mol | [4] |
| IUPAC Name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | [3] |
| Appearance | White to off-white or light yellow solid | [2][5] |
| Form | Solid | [2] |
| Predicted Boiling Point | 424.0±30.0 °C | [2] |
| Predicted Density | 1.643±0.06 g/cm³ | [2] |
| SMILES | C1CCC(C1)NC2=NC(=NC=C2Br)Cl | [3] |
| InChI Key | DIVUXBABVYOIOT-UHFFFAOYSA-N | [2][3] |
Synthesis and Mechanism
The synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a well-documented process. A common and efficient method involves the nucleophilic substitution of a chlorine atom on a di-substituted pyrimidine ring.
Synthetic Pathway Overview
The primary route to obtaining the title compound is the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[2][5] This reaction is a nucleophilic aromatic substitution where the more reactive chlorine at the 4-position is displaced by the amine. The choice of a di-substituted starting material is critical for achieving regioselectivity.
Caption: Synthetic pathway for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.[2][5]
Materials:
-
5-Bromo-2,4-dichloropyrimidine (1.0 eq)
-
Cyclopentylamine (1.2 eq)
-
Dioxane (solvent)
-
Ethyl acetate (for workup)
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-bromo-2,4-dichloropyrimidine (e.g., 45.6 g, 200 mmol) in dioxane (e.g., 400 mL) at room temperature.[2][5]
-
To this solution, add cyclopentylamine (e.g., 20.4 g, 240 mmol).[2][5]
-
Stir the reaction mixture at room temperature for approximately 6 hours.[2][5]
-
Upon completion, dilute the mixture with ethyl acetate.[2][5]
-
Wash the organic layer sequentially with a saturated brine solution.[2][5]
-
Dry the organic layer over anhydrous magnesium sulfate.[2][5]
-
Remove the solvent under reduced pressure to yield the product as a light yellow solid.[2][5] The product can often be used in subsequent steps without further purification.[2][5]
Spectroscopic and Chromatographic Data
Structural confirmation is paramount in synthetic chemistry. The following data are characteristic of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.23 (s, 1H), 7.37 (d, J = 7.3 Hz, 1H), 4.31 (m, 1H), 1.92 (m, 2H), 1.71 (m, 2H), 1.53-1.59 (m, 4H) ppm.[2][5]
-
LC-MS (ESI, positive mode): m/z [M+H]⁺: measured value 276.0, calculated value 275.9.[2][5]
Application in Drug Development
As previously mentioned, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a key intermediate in the synthesis of CDK4 inhibitors for the treatment of cell proliferative disorders.[2] Its bifunctional nature, with two different halogen atoms, allows for selective, sequential reactions, such as Suzuki or Sonogashira couplings, to build the core structure of complex active pharmaceutical ingredients.
Caption: Role as an intermediate in CDK4 inhibitor synthesis.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Hazard Identification
-
GHS Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Recommended Handling and Storage
-
Handling: Handle in a well-ventilated place, preferably a fume hood.[4][7] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep in an inert atmosphere (nitrogen or argon) at 2-8°C for long-term stability.[2][6]
Chemical Stability and Degradation
Understanding the stability of this intermediate is critical for its use in multi-step syntheses. Forced degradation studies are recommended to identify potential degradation pathways.
Forced Degradation Protocol
A systematic study of degradation under various stress conditions can provide valuable insights.
Caption: Workflow for forced degradation studies.
Pyrimidine derivatives have been shown to be susceptible to degradation in hot alkali.[4] Therefore, careful control of pH and temperature is essential during synthesis and workup.
Commercial Suppliers
A variety of chemical suppliers offer 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, typically for research and development purposes. When sourcing this material, it is important to verify the purity and obtain the relevant analytical data from the supplier.
Selected Suppliers:
Conclusion
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a high-value intermediate with a critical role in the synthesis of targeted cancer therapies. Its well-defined synthetic pathway, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists. A comprehensive understanding of its properties, handling requirements, and stability is essential for its successful application in drug discovery and development.
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CAS 733039-20-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Pharmacompass. Retrieved January 28, 2026, from [Link]
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5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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733039-20-8 | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. (n.d.). Capot Chemical. Retrieved January 28, 2026, from [Link]
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733039-20-8| Chemical Name : 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. (n.d.). Pharmaffiliates. Retrieved January 28, 2026, from [Link]
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5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. (n.d.). Chemsrc. Retrieved January 28, 2026, from [Link]
- Preparation method of palbociclib parent nucleus structure compound. (n.d.). Google Patents.
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Methodological & Application
The Strategic Application of 2-Bromo-4'-fluoro-1,1'-biphenyl in Modern Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: The Biphenyl Scaffold and the Fluorine Advantage in Drug Discovery
The 1,1'-biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid yet conformationally flexible nature allows it to effectively orient functional groups for optimal interaction with biological targets. When substituted with strategic atoms, the biphenyl scaffold's physicochemical and pharmacological properties can be finely tuned. The introduction of a fluorine atom, in particular, is a widely employed strategy in modern drug design. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1]
2-Bromo-4'-fluoro-1,1'-biphenyl is a key intermediate that combines the advantageous biphenyl core with the strategic placement of two crucial functional groups: a bromine atom and a fluorine atom. The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce further molecular complexity. The 4'-fluoro substituent, as we will explore, often contributes to improved biological activity and pharmacokinetic profiles of the final drug candidate. This guide will provide a detailed overview of the application of this compound in medicinal chemistry, complete with a detailed protocol for a key synthetic transformation and an exploration of the underlying scientific principles.
Core Application: A Building Block for Bioactive Molecules
This compound and its isomers are crucial starting materials for a range of bioactive molecules. A prominent example is the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), where the related compound 4-Bromo-2-fluorobiphenyl is a key precursor to Flurbiprofen.[2] The 2-fluoro-[1,1'-biphenyl]-4-yl acetic acid structure of Flurbiprofen highlights the importance of this substituted biphenyl scaffold in achieving potent inhibition of prostaglandin synthesis.[2]
While direct synthesis of a blockbuster drug from this compound is not as prominently documented, its utility lies in its capacity to generate diverse libraries of compounds for drug discovery. The bromine at the 2-position allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.
The following sections will provide a detailed protocol for the Suzuki-Miyaura coupling, a cornerstone reaction for the functionalization of this compound, and discuss its application in the synthesis of scaffolds relevant to important drug classes like PARP inhibitors.
Experimental Protocols: The Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals due to its mild reaction conditions and tolerance of a wide range of functional groups.[4]
The following protocol details a representative Suzuki-Miyaura coupling reaction using a substrate similar to this compound, providing a robust template for researchers.
Protocol: Synthesis of a Substituted Biphenyl via Suzuki-Miyaura Coupling
This protocol is adapted from a known procedure for the Suzuki coupling of a bromo-aryl compound.[5]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equiv. |
| This compound | 251.10 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 7.5 mL | - |
| Water | - | 0.75 mL | - |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.0 equiv, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%), and potassium phosphate (2.0 equiv, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add 1,4-dioxane (7.5 mL) and water (0.75 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 90°C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium chloride solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired substituted biphenyl product.
Expected Outcome:
This reaction is expected to proceed with good to excellent yields, typically ranging from 70-95%, depending on the specific arylboronic acid used.
The Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction. Its use in an aqueous/organic solvent mixture is well-established.
-
Solvent System: The 1,4-dioxane/water mixture provides a homogenous solution for both the organic-soluble aryl halide and the often more water-soluble boronic acid and inorganic base. Water also plays a crucial role in activating the boronic acid for transmetalation.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so conducting the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.
Application in the Synthesis of PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[6] The core structure of many PARP inhibitors features a complex aromatic system that can be constructed using cross-coupling reactions.
While a direct synthesis of a marketed PARP inhibitor from this compound is not readily found in the literature, this intermediate can be used to synthesize key structural motifs present in these drugs. For example, the 2-substituted biphenyl core can be further elaborated to create structures that mimic the pharmacophore of known PARP inhibitors. The fluorine atom at the 4'-position can enhance the binding affinity of the molecule to the PARP enzyme and improve its pharmacokinetic properties.
Synthetic workflow towards PARP inhibitor scaffolds.
The Role of the 4'-Fluoro Group in Medicinal Chemistry
The strategic placement of a fluorine atom on a drug molecule can have profound effects on its biological activity and pharmacokinetic profile. The 4'-fluoro group in derivatives of this compound can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of the drug in the body.
-
Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, thereby increasing the drug's potency.
-
Increase Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[1]
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect the drug's solubility and ionization state at physiological pH.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility stems from the strategic combination of a privileged biphenyl scaffold, a synthetically tractable bromine handle, and a pharmacologically beneficial fluorine substituent. Through well-established synthetic methodologies like the Suzuki-Miyaura coupling, researchers can leverage this intermediate to construct diverse libraries of novel compounds for drug discovery, particularly in the pursuit of new anti-inflammatory agents and targeted cancer therapies such as PARP inhibitors. The principles and protocols outlined in this guide provide a solid foundation for the effective application of this compound in the ongoing quest for new and improved medicines.
References
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Eureka | Patsnap. Available at: [Link]
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available at: [Link]
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4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063. PubChem. Available at: [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
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Synthetic strategies for pyrrolo[2,1-f][5][7]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH. Available at: [Link]
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Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC. Available at: [Link]
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Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
Studies on fluorofunctionalization of some functionalized alkene scaffolds. Results in Chemistry. Available at: [Link]
-
Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. Available at: [Link]
-
Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. NIH. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]
-
The Suzuki Reaction. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
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Synthesis of Novel Fluorinated Biphenyls for Materials Science: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorinated Biphenyls in Advanced Materials
Aromatic fluorinated biphenyl compounds have emerged as a cornerstone in the development of high-performance materials, finding critical applications in fields ranging from medicinal chemistry to materials science.[1] The introduction of fluorine atoms into the biphenyl scaffold imparts a unique combination of properties, including high thermal and chemical stability, tunable electronic characteristics, and modified intermolecular interactions.[1][2] These attributes make fluorinated biphenyls indispensable components in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), organic solar cells, and advanced polymers.[1][3][4]
The strategic placement of fluorine atoms allows for precise control over a molecule's dipole moment, dielectric anisotropy, and liquid crystalline phases.[5][6] For instance, in liquid crystal applications, fluorinated biphenyls and terphenyls are prized for their ability to create materials with low viscosity, high stability, and tailored electro-optical properties.[3][7] In the realm of organic electronics, the high electronegativity of fluorine can lower the HOMO and LUMO energy levels of conjugated materials, facilitating electron injection and enhancing resistance to oxidative degradation.[8]
This technical guide provides a comprehensive overview of the synthetic strategies for accessing novel fluorinated biphenyls, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and provide a comparative analysis of the most common methods to empower researchers in selecting the optimal synthetic route for their target molecules.
Synthetic Strategies: A Comparative Overview
The construction of the biaryl bond in fluorinated systems is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Negishi couplings are the most prominent methods, each with its distinct advantages and limitations.[5][9]
| Reaction | Organometallic Reagent | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron (Boronic acids/esters) | Mild reaction conditions, commercially available and stable reagents, non-toxic byproducts.[5] | Boronic acids can be unstable under certain conditions.[10] |
| Stille | Organotin (Stannanes) | Tolerant of a wide range of functional groups.[1][11] | Toxicity of organotin reagents and byproducts, often requires higher temperatures.[1][12] |
| Negishi | Organozinc | High reactivity and functional group tolerance.[1][13] | Reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.[14] |
The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely utilized method for the synthesis of fluorinated biphenyls due to its operational simplicity, mild conditions, and the low toxicity of its reagents and byproducts.[2][5][9] The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a base.[9]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base, which activates the organoboron species.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product (Ar-Ar'), regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Difluoro-3'-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling
This protocol is adapted from a reliable method for the synthesis of novel fluorinated biphenyl compounds.[15]
Materials:
-
1-Bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol)
-
(3-Nitrophenyl)boronic acid (0.130 g, 0.777 mmol)
-
Potassium phosphate (K₃PO₄) (0.164 g, 0.777 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0089 g, 1.5 mol%)
-
Dioxane (3 mL)
-
Water (1 mL)
-
Pressure tube
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
n-Hexane and Ethyl acetate for chromatography
Procedure:
-
To a pressure tube, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), (3-nitrophenyl)boronic acid (0.130 g, 0.777 mmol), potassium phosphate (0.164 g, 0.777 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0089 g, 1.5 mol%).
-
Add a 3:1 mixture of dioxane and water (4 mL total).
-
Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain 3,4-difluoro-3'-nitro-1,1'-biphenyl as a solid.
Expected Results:
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃) δ: 8.4 (s, 1H), 8.2 (d, 1H, J = 12.2 Hz), 7.92 (m, 1H), 7.74 (d, 1H, J = 12.4 Hz), 7.4 (m, 1H), 7.2 (m, 2H).[15]
-
¹³C NMR (75 MHz, CDCl₃) δ: 151.1 (CF, JCF = 7.5 Hz), 149.4(CF, JCF = 7.5 Hz), 148.5 (CNO), 140 (C-C), 135 (CH), 132 (C–H), 130 (C–H), 123 (C–H), 122.8 (C–H), 121 (C–H), 118 (CH, JCF–CH = 12.75 Hz), 116 (CH, JCF–CH = 12.75 Hz).[15]
-
FTIR (cm⁻¹): 3084 (m, C–H aromatic str), 2924 (m, C–H sp² str), 1607 (m, C–H bending), 1511 (s, C═C str), 1350 (s, NO₂ sym. str), 1266 (s, N–O str).[15]
Alternative Synthetic Routes and Modern Approaches
The Stille Coupling: A Powerful Tool with Caveats
The Stille coupling offers a versatile method for C-C bond formation, particularly when dealing with substrates that are not amenable to Suzuki or Negishi conditions.[16][17] It involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[16]
Causality in Experimental Choices: The primary drawback of the Stille coupling is the toxicity of organotin compounds.[16] Therefore, its use is often reserved for situations where other methods fail or for the synthesis of highly complex molecules where its functional group tolerance is paramount.[11] The addition of copper(I) salts can sometimes accelerate the reaction and improve efficiency.[18]
Caption: General workflow for the Stille cross-coupling reaction.
Direct C-H Fluorination: An Atom-Economical Approach
Recent advances in synthetic methodology have focused on the direct fluorination of C-H bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions which require pre-functionalized starting materials.[19][20] This approach typically involves the use of an electrophilic fluorinating agent, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI), and may be catalyzed by a transition metal or proceed under metal-free conditions.[15][19]
Expert Insights: While direct C-H fluorination is a powerful tool, achieving high regioselectivity can be challenging. The position of fluorination is often directed by the electronic properties of the substrate or by the use of directing groups. For biphenyl systems, careful optimization of reaction conditions is crucial to obtain the desired isomer.
Safety and Handling: A Critical Consideration
The synthesis of fluorinated biphenyls often involves the use of hazardous materials, and adherence to strict safety protocols is paramount.
Handling of Fluorinating Agents:
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): These reagents are generally stable solids but are strong oxidizing agents. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.[14]
-
Nucleophilic Fluorinating Agents (e.g., DAST): These reagents can be highly reactive and moisture-sensitive. Quenching procedures should be performed with extreme care, typically by slowly adding the reaction mixture to a cooled, saturated solution of sodium bicarbonate.[14]
Handling of Organometallic Reagents:
-
Organotin Compounds (for Stille Coupling): These compounds are highly toxic and should be handled with extreme caution in a fume hood.[8][12] Use appropriate personal protective equipment (PPE), including double gloves.[12] All glassware and waste contaminated with organotin compounds should be decontaminated with bleach (10% aqueous H₂O₂) before cleaning and disposal.[21]
-
Organozinc Compounds (for Negishi Coupling): These reagents are often pyrophoric and moisture-sensitive. They must be handled under an inert atmosphere using Schlenk line or glovebox techniques.[14]
General Laboratory Safety:
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[14]
-
Work in a well-ventilated fume hood.
-
Be aware of the location and proper use of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion and Future Outlook
The synthesis of novel fluorinated biphenyls is a dynamic and evolving field, driven by the continuous demand for advanced materials with tailored properties. While the Suzuki-Miyaura coupling remains a robust and reliable method for the construction of these valuable compounds, ongoing research into more efficient and sustainable methodologies, such as direct C-H fluorination, promises to further expand the synthetic toolbox. By understanding the principles and protocols outlined in this guide, researchers can confidently and safely navigate the synthesis of novel fluorinated biphenyls, paving the way for the next generation of high-performance materials.
References
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]
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Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Taylor & Francis Online. [Link]
-
Standard Operating Procedures - Del Valle Lab. University of Southern California. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. MDPI. [Link]
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Selective synthesis of fluorinated biaryls by [MCl 2 (PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. ResearchGate. [Link]
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Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health. [Link]
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Fluorinated liquid crystals – properties and applications. Royal Society of Chemistry. [Link]
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N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Royal Society of Chemistry. [Link]
-
Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Royal Society of Chemistry. [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. [Link]
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The Stille Reaction. Myers Research Group, Harvard University. [Link]
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The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. National Institutes of Health. [Link]
-
Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Functionalized Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Dibrominated Fluorobenzenes. ResearchGate. [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). University of California, Santa Barbara. [Link]
-
Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]
- Fluorinated biphenyl derivatives.
-
Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Royal Society of Chemistry. [Link]
-
Role of Substituents in the Removal of Emerging Fluorinated Liquid Crystal Monomer Pollutants under the UV/Peroxydisulfate Treatment. ACS Publications. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]
-
Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. CORE. [Link]
-
Synthetic biology approaches to fluorinated polyketides. National Institutes of Health. [Link]
-
Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. [Link]
-
Dealing with Organotin reactions. Reddit. [Link]
-
Palladium‐Catalyzed C−F Bond Formation via Directed C−H Activation. ResearchGate. [Link]
-
Organic electronics: pioneering the future of sustainable and flexible technology. National Institutes of Health. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Institutes of Health. [Link]
-
Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]
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Recent advances in green fluorine chemistry. Dovepress. [Link]
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The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
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Organometallic Chemistry :: Stille Coupling. University of Rochester. [Link]
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
-
Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. Royal Society of Chemistry. [Link]
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Application Notes and Protocols for Heck Coupling Reactions Involving 2-Bromo-4'-fluoro-1,1'-biphenyl
Introduction: The Strategic Importance of Fluorinated Biphenyls and the Heck Reaction
In the landscape of modern medicinal chemistry and materials science, the fluorinated biphenyl moiety stands out as a privileged scaffold. Its unique conformational properties and the profound influence of fluorine on metabolic stability, binding affinity, and pharmacokinetic profiles make it a cornerstone in the design of novel therapeutics and advanced organic materials.[1] The targeted synthesis of functionalized biphenyls is therefore a critical endeavor for researchers in drug development and related fields.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a powerful and versatile tool for the formation of carbon-carbon bonds.[2][3] This reaction's tolerance of a wide array of functional groups and its general reliability have cemented its status as a fundamental transformation in organic synthesis.[4] This application note provides a detailed guide to the Heck coupling of 2-Bromo-4'-fluoro-1,1'-biphenyl, a sterically demanding and electronically distinct substrate, offering both theoretical insights and practical, field-tested protocols for its successful implementation.
Understanding the Mechanistic Nuances of the Heck Reaction
A thorough grasp of the reaction mechanism is paramount for troubleshooting and optimizing the Heck coupling of a challenging substrate like this compound. The catalytic cycle, depicted below, initiates with the active Pd(0) species.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[2][5] For this compound, the steric hindrance at the ortho position can slow this rate-determining step, often necessitating higher temperatures or the use of electron-rich, bulky phosphine ligands to facilitate the reaction.
-
Alkene Coordination and Migratory Insertion: The alkene then coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond.[2] This step determines the regioselectivity of the reaction. With acrylates or styrenes, the insertion typically occurs to place the aryl group on the less substituted carbon of the double bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is then eliminated, forming a hydrido-palladium complex and the final coupled product.[5] This step is usually rapid and proceeds to give the more thermodynamically stable trans-alkene.
-
Reductive Elimination and Catalyst Regeneration: The cycle is completed by the reductive elimination of HBr from the palladium complex, a process facilitated by a base, which regenerates the active Pd(0) catalyst.[5] The choice of base is critical to neutralize the generated HBr and maintain the catalytic activity.
Experimental Protocols: A Practical Guide
The following protocols are designed to be a robust starting point for the Heck coupling of this compound with common alkenes such as styrene and n-butyl acrylate.
Protocol 1: Heck Coupling with Styrene
This protocol is optimized for the coupling of this compound with styrene, a common reaction partner.
Materials and Reagents:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by styrene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(4-fluorostyryl)-1,1'-biphenyl.
Protocol 2: Heck Coupling with n-Butyl Acrylate
This protocol is adapted for the coupling with an electron-deficient alkene, n-butyl acrylate.
Materials and Reagents:
-
Same as Protocol 1, with n-butyl acrylate replacing styrene.
-
Potassium carbonate (K₂CO₃) is often a suitable base.
Step-by-Step Procedure:
-
Reaction Setup: In a sealed reaction vial, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.015 mmol, 1.5 mol%), and Tri(o-tolyl)phosphine (0.03 mmol, 3 mol%).
-
Reagent Addition: Add Potassium Carbonate (1.5 mmol, 1.5 equiv) and anhydrous NMP (4 mL).
-
Alkene Addition and Sealing: Add n-butyl acrylate (1.5 mmol, 1.5 equiv) to the mixture, and securely seal the vial.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C in an oil bath with stirring for 16-24 hours.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1. The expected product is butyl (E)-3-(4'-fluoro-[1,1'-biphenyl]-2-yl)acrylate.
Data Presentation and Optimization Parameters
The success of the Heck reaction with this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.
| Parameter | Recommended Range/Options | Rationale and Field Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often more cost-effective and robust, while Pd₂(dba)₃ can be more active at lower temperatures. Both are typically reduced in situ to the active Pd(0) species.[5] |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald ligands | For the sterically hindered 2-bromo position, bulky, electron-rich phosphine ligands like P(o-tol)₃ or P(t-Bu)₃ are often required to promote oxidative addition and stabilize the catalytic species. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, NaOAc | Organic amines like Et₃N are common, but inorganic bases such as K₂CO₃ can be advantageous, particularly in polar aprotic solvents, and can minimize side reactions.[5] |
| Solvent | DMF, NMP, DMAc, Toluene | High-boiling polar aprotic solvents like DMF and NMP are generally preferred to ensure solubility and allow for higher reaction temperatures, which are often necessary for less reactive aryl bromides. |
| Temperature | 100 - 140 °C | Due to the steric hindrance of the substrate, elevated temperatures are typically required to achieve a reasonable reaction rate. |
| Catalyst Loading | 1 - 5 mol% | Higher catalyst loadings may be necessary for challenging couplings, but optimization to lower loadings is recommended for process efficiency. |
Workflow and Logic Diagram
The experimental workflow for optimizing the Heck coupling of this compound can be visualized as follows:
Conclusion and Best Practices
The Heck coupling of this compound is a highly viable and valuable transformation for the synthesis of complex fluorinated biphenyl derivatives. Success hinges on the rational selection of a catalyst system capable of overcoming the steric hindrance of the ortho-bromo substituent. The use of bulky, electron-rich phosphine ligands in combination with a suitable palladium precursor and a high-boiling polar aprotic solvent is a proven strategy. The protocols and optimization guidelines presented herein provide a solid foundation for researchers to efficiently and effectively utilize this important reaction in their synthetic endeavors. As with all palladium-catalyzed reactions, maintaining an inert atmosphere and using anhydrous solvents are critical for reproducibility and high yields.
References
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved January 28, 2026, from [Link]
-
MDPI. (2018). Heck Reaction—State of the Art. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Heck coupling reaction of aryl halides with butyl acrylate. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Mizoroki-Heck reaction of aryl iodides 2a-l and butyl acrylate 3a in water. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved January 28, 2026, from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 28, 2026, from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved January 28, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Negishi Coupling of 2-Bromo-4'-fluoro-1,1'-biphenyl
Introduction: Strategic Synthesis of Complex Biaryl Scaffolds
The targeted synthesis of complex biaryl and terphenyl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and organic electronics. Among the arsenal of carbon-carbon bond-forming reactions, the Negishi coupling stands out for its functional group tolerance and the high reactivity of its organozinc nucleophiles.[1] This application note provides a comprehensive guide to the Negishi coupling of 2-Bromo-4'-fluoro-1,1'-biphenyl, a sterically hindered substrate, to generate 2-aryl-4'-fluoro-1,1'-biphenyl derivatives.
The presence of a substituent at the 2-position of a biphenyl system introduces significant steric hindrance, which can impede the crucial oxidative addition and reductive elimination steps in the catalytic cycle of many cross-coupling reactions.[2][3] The Negishi coupling, when optimized with appropriate bulky and electron-rich ligands, offers a robust solution to this synthetic challenge. This guide will delve into the mechanistic rationale for experimental choices, provide detailed, field-proven protocols, and offer insights into the self-validating systems necessary for reproducible and high-yielding transformations.
Mechanistic Considerations: Overcoming Steric Hindrance
The catalytic cycle of the Negishi coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates like this compound, the choice of catalyst and ligand is paramount to ensure efficient turnover.
-
Oxidative Addition: A low-valent palladium(0) species initiates the cycle by inserting into the carbon-bromine bond of the substrate. Bulky, electron-rich phosphine ligands on the palladium center facilitate this step by promoting the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species.[4]
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium(II) center. This step is generally fast for organozinc reagents. The presence of lithium salts, often from the preparation of the organozinc reagent, can accelerate transmetalation by breaking down zincate aggregates.[4]
-
Reductive Elimination: This final step forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. Steric congestion around the palladium center, induced by both the bulky ligand and the ortho-substituted biaryl framework, can promote this bond-forming step.[2]
The fluorine substituent on the 4'-position of the biphenyl is generally well-tolerated in palladium-catalyzed cross-coupling reactions and is not expected to interfere with the reaction mechanism.[5]
Experimental Protocols
This section provides detailed protocols for the preparation of the arylzinc reagent and the subsequent Negishi coupling reaction. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching of the organometallic reagents.
Part 1: Preparation of the Arylzinc Reagent (e.g., Phenylzinc Chloride)
This protocol describes the in situ generation of an arylzinc reagent from an aryl halide via a lithium-halogen exchange followed by transmetalation with zinc chloride.
Materials:
-
Aryl bromide (e.g., Bromobenzene, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.1 equiv)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous zinc chloride (1.1 equiv).
-
Add anhydrous THF to dissolve the zinc chloride under a positive pressure of argon.
-
In a separate flame-dried flask under argon, dissolve the aryl bromide (1.0 equiv) in anhydrous THF.
-
Cool the aryl bromide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise to the aryl bromide solution, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the aryllithium reagent.
-
Transfer the freshly prepared aryllithium solution to the zinc chloride solution at -78 °C via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The resulting solution of the arylzinc chloride is ready for use in the Negishi coupling.
Part 2: Negishi Coupling of this compound
This protocol details the cross-coupling of the sterically hindered this compound with the prepared arylzinc reagent. The choice of a palladium precatalyst and a bulky biarylphosphine ligand is critical for success.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Solution of arylzinc chloride in THF (from Part 1, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
CPhos (dicyclohexyl(2',6'-bis(dimethylamino)-[1,1'-biphenyl]-2-yl)phosphine) (0.04 equiv, 4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under argon, add palladium(II) acetate (0.02 equiv) and CPhos (0.04 equiv).
-
Add anhydrous THF and stir for 10 minutes at room temperature to form the active catalyst complex.
-
Add this compound (1.0 equiv) to the catalyst mixture.
-
Add the solution of the arylzinc chloride (1.5 equiv) to the Schlenk tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 60-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4'-fluoro-1,1'-biphenyl.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Negishi coupling of this compound with phenylzinc chloride.
| Parameter | Condition | Rationale |
| Substrate | This compound | Sterically hindered aryl bromide. |
| Organozinc Reagent | Phenylzinc chloride (1.5 equiv) | Excess nucleophile drives the reaction to completion. |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Common and effective palladium source. |
| Ligand | CPhos (4 mol%) | Bulky, electron-rich ligand to overcome steric hindrance.[2] |
| Solvent | THF | Aprotic solvent suitable for organometallic reactions. |
| Temperature | 60-70 °C | Elevated temperature to overcome activation energy. |
| Reaction Time | 12-24 hours | Dependent on substrate and catalyst efficiency. |
| Expected Yield | 70-90% | Based on similar couplings of hindered aryl bromides.[2] |
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Negishi coupling.
Caption: Experimental workflow for the Negishi coupling.
Caption: The catalytic cycle of the Negishi coupling.
Conclusion and Future Perspectives
The Negishi coupling provides a powerful and versatile method for the synthesis of sterically hindered 2-aryl-4'-fluoro-1,1'-biphenyls. The judicious selection of a palladium catalyst paired with a bulky, electron-rich phosphine ligand like CPhos is crucial for achieving high yields. The protocols outlined in this application note offer a robust starting point for researchers in drug discovery and materials science. Further optimization of reaction parameters, such as solvent, temperature, and catalyst loading, may be necessary for different coupling partners. The principles and methodologies described herein can be extended to the synthesis of a diverse library of complex biaryl and terphenyl compounds, facilitating the exploration of their chemical and biological properties.
References
-
Negishi, E.-i. Magical Power of Transition Metals: Past, Present, and Future. J. Org. Chem.2007 , 72 (12), 4287–4301. [Link]
-
Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009 , 131 (21), 7234–7235. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Milne, J. E.; Buchwald, S. L. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. J. Am. Chem. Soc.2004 , 126 (40), 13028–13032. [Link]
-
Knochel, P.; Sase, S.; Jaric, M.; Metzger, A.; Malakhov, V. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. J. Org. Chem.2008 , 73 (19), 7380–7382. [Link]
-
Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. [Link]
-
Fu, G. C. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. J. Am. Chem. Soc.2001 , 123 (11), 2719–2724. [Link]
-
Ahman, J.; Wolfe, J. P.; Troutman, M. V.; Mokhallalati, M. K.; Buchwald, S. L. Palladium-Catalyzed Amination of Aryl Halides with Fluorinated Anilines. J. Org. Chem.1998 , 63 (25), 9164–9167. [Link]
-
Denmark, S. E.; Darrow, W. T. The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. 2020 . [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4'-fluoro-1,1'-biphenyl
Welcome to the technical support center for the purification of 2-Bromo-4'-fluoro-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound, particularly after its synthesis via Suzuki-Miyaura cross-coupling reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the purification process.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various high-value molecules. Its preparation, most commonly via a palladium-catalyzed Suzuki-Miyaura coupling, presents a unique set of purification challenges.[1][2] The crude reaction mixture often contains a variety of structurally similar compounds, including unreacted starting materials, homocoupled byproducts, and residual palladium catalyst, which can interfere with downstream applications.[3][4]
This guide provides a systematic approach to troubleshooting these purification issues, ensuring you can obtain your target compound with the desired purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture after a Suzuki-Miyaura synthesis of this compound?
A1: The impurity profile is highly dependent on your reaction conditions. However, the most common impurities include:
-
Unreacted Starting Materials: This will typically be your aryl bromide (e.g., a dibromofluorobenzene derivative) and the boronic acid or ester.
-
Homocoupled Byproducts: A significant byproduct is often the homocoupled product of the boronic acid (in this case, 4,4'-difluoro-1,1'-biphenyl).[3] This occurs when two molecules of the boronic acid couple with each other.
-
Protodeborylated Byproduct: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of fluorobenzene.
-
Dehalogenated Starting Material: Your starting aryl bromide can be reduced, losing the bromine atom.[5]
-
Residual Palladium Catalyst and Ligands: Palladium catalysts and their associated phosphine ligands (or their oxides) are often present in the crude mixture and must be removed, especially for pharmaceutical applications.[4]
Q2: How can I quickly assess the purity of my crude product and identify the main components?
A2: Thin-Layer Chromatography (TLC) is the most efficient initial method.[6]
-
Visualization: Since this compound and its likely impurities are aromatic, they can be readily visualized under a UV lamp (254 nm).[6]
-
Staining: A potassium permanganate stain can also be useful to identify any easily oxidizable species. For more specific detection of halogenated compounds, a silver nitrate stain can be employed.
-
Co-spotting: To identify spots, you should run lanes with your crude mixture alongside lanes with your starting materials. The product should be a new spot, typically with a polarity intermediate between the starting materials.
Q3: My product seems to co-elute with an impurity during column chromatography. What should I do?
A3: This is a common and challenging issue, especially with the homocoupled byproduct, which often has a very similar polarity to the desired product.[3]
-
Optimize Eluent System: Try a different solvent system. If you are using a hexane/ethyl acetate system, consider switching to a hexane/dichloromethane or a toluene-based system. Sometimes, changing the nature of the solvent-solute interaction can achieve separation.
-
Consider Recrystallization: If chromatography fails, recrystallization is an excellent alternative. It separates compounds based on differences in solubility rather than polarity.
-
Reversed-Phase Chromatography: If available, preparative reversed-phase HPLC can be very effective at separating compounds with similar polarities on a normal phase column.
Part 2: Troubleshooting Guide
This section is organized by common experimental observations.
Issue 1: Poor Separation on TLC Plate
Symptom: The spots on the TLC plate are streaky, or the product and a major impurity have very similar Rf values.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The eluent may be too polar, causing all components to move with the solvent front, or not polar enough, resulting in all components remaining at the baseline. | Test a range of solvent systems with varying polarities. A good starting point for this compound is a high percentage of a non-polar solvent like hexane or heptane, with a small amount of a more polar solvent like ethyl acetate or dichloromethane (e.g., 98:2 Hexane:EtOAc). |
| Co-eluting Impurity | The product and an impurity (often the homocoupled boronic acid byproduct) have nearly identical polarities in the chosen solvent system.[3] | Try a solvent system with different selectivity. For example, replace ethyl acetate with dichloromethane or toluene. Toluene, being aromatic, can introduce π-π interactions that may help differentiate between the biphenyl product and impurities. |
| Sample Overload | Too much sample has been spotted on the TLC plate, leading to broad, streaky spots that overlap. | Spot a more dilute solution of your crude mixture. |
| Acidic or Basic Impurities | If your compound or impurities are acidic or basic, they can interact strongly with the silica gel, causing streaking. | Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to your eluent to neutralize the active sites on the silica gel and improve spot shape. |
Issue 2: Low Recovery After Column Chromatography
Symptom: After performing column chromatography, the yield of the purified product is significantly lower than expected.
| Potential Cause | Explanation | Recommended Solution |
| Product is Still on the Column | The eluent system may not be polar enough to elute your product from the silica gel. | After collecting the fractions you believe contain your product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane) and analyze the collected solvent by TLC to see if your product is present. |
| Improper Column Packing | Channels or cracks in the silica gel bed can lead to poor separation and mixing of fractions. | Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the eluent before being added to the column, is generally more reliable than "dry packing". |
| Product Co-eluted with Impurities | The fractions containing the product were contaminated with impurities, and in the process of trying to isolate pure fractions, a significant amount of product was discarded. | If co-elution is a problem, it is better to collect mixed fractions and re-purify them using a shallower gradient or a different solvent system. Alternatively, use recrystallization on the partially purified material. |
| Product Degradation on Silica | Some compounds can be sensitive to the acidic nature of silica gel and may degrade during chromatography. | If you suspect degradation, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina. |
Issue 3: Persistent Palladium Contamination
Symptom: The purified product has a grey or black discoloration, or analytical data (e.g., ICP-MS) shows unacceptable levels of residual palladium.
| Potential Cause | Explanation | Recommended Solution |
| Palladium is Complexed with the Product | The palladium catalyst can sometimes form stable complexes with the product, making it difficult to remove by standard chromatography. | Aqueous Work-up: Before chromatography, wash the organic solution of your crude product with an aqueous solution of a chelating agent like thiourea or sodium sulfide. This can help to precipitate the palladium. |
| Inefficient Removal During Work-up | Simple filtration may not be sufficient to remove all palladium residues. | Celite Filtration: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can help to remove finely divided palladium particles.[7] |
| Specialized Scavengers | For very low levels of palladium required for pharmaceutical applications, specialized scavengers may be necessary. | There are commercially available silica-based or polymer-based scavengers with functional groups that have a high affinity for palladium. These can be stirred with a solution of your product and then filtered off. |
Part 3: Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The optimal eluent system should be determined by TLC first.
1. Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material. A general rule is to use a mass of silica gel that is 40-100 times the mass of the crude product.
-
Pack the column using a slurry method: mix the silica gel with the initial, least polar eluent and pour it into the column. Allow the silica to settle into a uniform bed.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation than loading the sample as a solution.
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexane).
-
If necessary, gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate). This is known as a gradient elution.
-
Collect fractions and analyze them by TLC to determine which ones contain the pure product.
4. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
1. Solvent Selection:
-
The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures.
-
Based on similar compounds, a mixed solvent system of a non-polar aromatic solvent and an alkane is a good starting point (e.g., Toluene/Hexane or Benzene/Heptane).
2. Procedure:
-
Dissolve the crude or partially purified product in the minimum amount of hot toluene.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Slowly add hot hexane to the hot toluene solution until you see the first signs of persistent cloudiness (the solution is now saturated).
-
Allow the solution to cool slowly to room temperature. Crystals of the pure product should form.
-
To maximize yield, you can then place the flask in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Part 4: Data Presentation and Visualization
Table 1: Typical TLC Profile of a Suzuki-Miyaura Reaction Mixture
Stationary Phase: Silica Gel 60 F254 Mobile Phase: 95:5 Hexane:Ethyl Acetate
| Compound | Expected Rf Value (Approximate) | Appearance under UV (254 nm) | Notes |
| 4,4'-difluoro-1,1'-biphenyl (Homocoupled byproduct) | 0.65 - 0.75 | Dark Spot | Often has a very similar Rf to the product. |
| This compound (Product) | 0.60 - 0.70 | Dark Spot | The target compound. |
| Aryl Bromide (Starting Material) | 0.70 - 0.80 | Dark Spot | Typically less polar than the product. |
| Phenylboronic acid (Starting Material) | 0.10 - 0.20 | Dark Spot | More polar and will have a lower Rf. |
| Palladium Catalyst/Ligands | Baseline | Dark Spot/Streak | Very polar and typically remains at the origin. |
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying this compound after the initial reaction work-up.
Caption: Decision workflow for purification.
Diagram 2: Troubleshooting Co-elution in Column Chromatography
This diagram provides a logical path for addressing the common issue of co-eluting impurities during column chromatography.
Caption: Troubleshooting co-eluting impurities.
References
-
PubChem. 4-Bromo-2-fluoro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
- Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Patsnap. (2022). Synthesis method of 2-bromo-4'-chloro-1, 1'-biphenyl. Eureka. [Link]
-
Mewald, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Vautravers, N. F., et al. (1979). Halogenated Biphenyl Transport by Blood Components. Toxicological Sciences. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
- Google Patents. (2012).
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. [Link]
-
PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Advion, Inc. (2015). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. American Laboratory. [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
- Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
ResearchGate. (2015). How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling? [Link]
-
ResearchGate. (2025). Screening method for rapid determination of polychlorinated biphenyls in transformer oil by liquid-liquid extraction and gas chromatography-mass spectrometry. [Link]
-
University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. [Link]
-
Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. [Link]
-
University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
University of Lisbon. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). [Link]
-
MDPI. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Reddit. (2019). Column chromatography - which eluent system?. r/OrganicChemistry. [Link]
Sources
Technical Support Center: Troubleshooting Boronic Acid Homocoupling in Suzuki Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for one of the most persistent challenges in Suzuki-Miyaura cross-coupling: the undesired homocoupling of boronic acid partners. This guide is designed for researchers, medicinal chemists, and process development scientists who seek to optimize their reactions, maximize yields, and ensure product purity. Here, we move beyond simple protocols to explain the mechanistic origins of this common side reaction and provide a series of actionable, field-proven strategies to suppress it.
Section 1: Frequently Asked Questions - Understanding the Enemy
This section addresses the fundamental "what" and "why" of boronic acid homocoupling, providing the necessary theoretical foundation for effective troubleshooting.
Q1: What exactly is boronic acid homocoupling in a Suzuki reaction?
Boronic acid homocoupling is a common side reaction where two molecules of the organoboron reagent couple with each other to form a symmetrical biaryl (or bivinyl, etc.), consuming valuable starting material and complicating purification. This process competes directly with the desired cross-coupling pathway, leading to reduced yields of the target molecule.
-
Desired Cross-Coupling: R¹-X + R²-B(OR)₂ → R¹-R²
-
Undesired Homocoupling: 2 R²-B(OR)₂ → R²-R²
Q2: What is the primary mechanism driving this unwanted side reaction?
The principal culprit behind boronic acid homocoupling is the presence of palladium(II) species in the reaction mixture.[1][2] The reaction proceeds through a Pd(II)-mediated pathway that can be broken down into two key scenarios:
-
Catalyst Pre-activation: When using a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), the catalyst must first be reduced to the active Pd(0) state to enter the main catalytic cycle. One pathway for this reduction involves the Pd(II) center reacting with two equivalents of the boronic acid. This forms a diarylpalladium(II) intermediate which then undergoes reductive elimination to yield the homocoupled product and the necessary Pd(0) for the main reaction.[3] While this generates the active catalyst, it inherently produces a stoichiometric amount of the homodimer byproduct.[3]
-
In-Situ Oxidation of the Catalyst: If the active Pd(0) catalyst is oxidized to Pd(II) during the reaction, it can be diverted from the main Suzuki cycle into the homocoupling pathway described above.[2][3] This is the most common and problematic source of homocoupling.
Q3: Why is the presence of molecular oxygen so detrimental?
Molecular oxygen (O₂) is the most common and potent oxidant for the active Pd(0) catalyst in the reaction mixture.[4] The oxidation of Pd(0) to Pd(II) by residual oxygen creates the very species responsible for mediating the homocoupling of boronic acids.[1][3] Therefore, even trace amounts of oxygen can continuously regenerate the Pd(II) catalyst for the homocoupling cycle, significantly amplifying the formation of the dimer byproduct.[2] Rigorous exclusion of oxygen is arguably the single most critical factor in suppressing this side reaction.[1][4]
Section 2: Proactive Prevention - Building a Robust Protocol
The most effective way to deal with homocoupling is to prevent it from the outset. This involves careful consideration of reagents and reaction setup.
Q4: How should I choose my palladium source to minimize homocoupling?
Your choice of palladium can have a significant impact. While all sources can be effective, some are inherently more prone to promoting homocoupling.
| Catalyst Type | Examples | Homocoupling Risk | Rationale & Recommendations |
| Pd(II) Sources | Pd(OAc)₂, PdCl₂ | High | These require reduction to Pd(0) in situ, often via homocoupling of the boronic acid.[2][3] If using, consider adding the boronic acid last after a pre-heating step to facilitate reduction by other means (e.g., solvent, ligand).[4] |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | Moderate | Starts as the active Pd(0) state, avoiding the pre-activation issue. However, they are sensitive to air and can be oxidized to Pd(II) if deoxygenation is not perfect, re-introducing the homocoupling pathway. |
| Heterogeneous | Pd/C, Pd Black | Low to Moderate | Often show reduced homocoupling compared to homogeneous sources like Pd(OAc)₂.[1] They offer the significant advantage of simple removal by filtration, which can be crucial for API synthesis.[1] |
| Modern Precatalysts | Buchwald, PEPPSI, etc. | Low | These are Pd(II) complexes designed for clean, efficient, and rapid generation of the active, monoligated Pd(0) species, often minimizing the side reactions that occur during catalyst activation.[2] They represent the state-of-the-art for challenging couplings. |
Expert Recommendation: For routine couplings, a stable Pd(0) source like Pd(PPh₃)₄ with rigorous deoxygenation is effective. For challenging substrates or when homocoupling is a persistent issue, switching to a modern Buchwald-type precatalyst is a high-impact solution.[2]
Q5: What is the most effective way to deoxygenate my reaction?
Inadequate deoxygenation is the most common cause of homocoupling. Simply flushing the headspace of the flask with an inert gas is insufficient.
This method is highly effective for removing dissolved oxygen from the reaction solvent.[1]
-
Setup: Assemble your reaction flask containing the solvent and all reagents except the palladium catalyst and boronic acid. Equip the flask with a condenser (if heating) and a gas inlet line that extends below the surface of the liquid (a long needle or glass tube). Have a separate needle as a gas outlet.
-
Sparge: Bubble a steady stream of inert gas (Argon or Nitrogen) through the solution for 20-30 minutes. The fine bubbles create a large surface area, efficiently displacing dissolved oxygen.
-
Go to Inert Atmosphere: After sparging, raise the gas inlet line above the liquid surface to maintain a positive pressure of inert gas (an inert atmosphere) in the flask.
-
Addition: The palladium source and boronic acid can now be added under this positive pressure of inert gas.
Q6: My boronic acid seems unstable. What are my options?
The inherent instability of some boronic acids (especially heteroaromatic ones) can lead to side reactions like protodeboronation and homocoupling. Using a more stable derivative is a powerful strategy.[2]
-
Pinacol Esters: These are more stable than the corresponding boronic acids and are a common choice. They are easily prepared and often participate in the coupling with excellent results.[2]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that are robust to chromatography.[5] Under the basic Suzuki conditions, they slowly hydrolyze to release the boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid very low, dramatically suppressing side reactions.[5]
-
Organotrifluoroborates (KHF₂): Potassium aryltrifluoroborates are another class of highly stable, crystalline solids that serve as excellent slow-release sources of the boronic acid.[6]
This simple, one-step procedure converts a boronic acid into a more stable, easily handled diethanolamine adduct that can be used directly in Suzuki reactions.[7]
-
Dissolve: In a vial, suspend the boronic acid (1.0 eq) in a suitable solvent like dichloromethane or THF.
-
Add Amine: Add diethanolamine (1.05 eq) dropwise via syringe.
-
Precipitate: The mixture will typically become clear briefly before the stable adduct precipitates out of the solution.[7]
-
Isolate: Stir for 1-2 hours, then collect the solid product by filtration, wash with cold solvent, and dry under vacuum. The resulting solid is often significantly more stable than the parent boronic acid.
Section 3: Reactive Troubleshooting Guide
You've designed your experiment carefully, but analysis shows significant homodimer formation. Here’s how to diagnose and fix the problem.
| Symptom / Observation | Primary Suspect | Causality & Explanation | Recommended Corrective Actions |
| Significant homodimer (>10%) with a Pd(II) catalyst. | Inadequate Deoxygenation. | This is the most likely cause. Any residual O₂ will re-oxidize the Pd(0) generated during the reaction, creating a catalytic cycle for homocoupling.[1][3] | 1. Implement Subsurface Sparging: Ensure you are bubbling inert gas through the solvent, not just over it.[1]2. Check Gas Quality: Ensure your inert gas line is free of leaks and the gas source is of high purity.3. Add a Reducing Agent: Add potassium formate (10-20 mol%) to the reaction. This mild reductant helps to "scavenge" any Pd(II) that forms without disrupting the main cycle.[1] |
| Small but persistent amount of homodimer (2-5%) even with good technique. | Catalyst Pre-activation. | If using a Pd(II) source, this level of homocoupling may be unavoidable as it's part of the catalyst activation mechanism.[3] | 1. Change Order of Addition: Pre-heat the aryl halide, base, and catalyst for 10-15 minutes before adding the boronic acid. This may allow the catalyst to be reduced by other means first.[4]2. Switch Catalyst: Move to a dedicated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 Precatalyst).[2] |
| Reaction is sluggish and produces homodimer over time. | Slow Main Cycle. | If the desired cross-coupling is slow, the competing homocoupling reaction has more time to occur. The boronic acid may also be degrading over the long reaction time. | 1. Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments to accelerate the main cycle.[8]2. Re-evaluate Ligand/Base: A more electron-rich, bulky ligand can accelerate oxidative addition and reductive elimination.[6] Ensure your base is strong enough and soluble enough to activate the boronic acid efficiently.[9][10]3. Use a More Stable Boron Reagent: Switch from a boronic acid to a pinacol or MIDA ester to improve stability and prevent degradation.[2][5] |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 2-Bromo-4'-fluoro-1,1'-biphenyl Derivatives
As a Senior Application Scientist, this guide provides in-depth technical support for the recrystallization of 2-Bromo-4'-fluoro-1,1'-biphenyl and its derivatives. This document is designed to offer practical, field-proven insights to researchers, scientists, and professionals in drug development, moving beyond basic steps to explain the causality behind experimental choices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound derivatives in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue, particularly with compounds that have melting points lower than the boiling point of the chosen solvent, or when significant impurities are present.[1] For this compound, which is a low-melting solid, this can be a frequent challenge.
Causality: This phenomenon occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute, therefore, comes out of solution as a supercooled liquid (an oil) instead of forming a crystal lattice.
Step-by-Step Solution:
-
Re-heat the Solution: Gently warm the flask containing the oil and solvent until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to the solution. This decreases the saturation point and can prevent premature precipitation.[2]
-
Promote Slow Cooling:
-
Induce Crystallization:
-
Once the solution has cooled to room temperature, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
If available, add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization. A patent for the synthesis of 2-bromo-4'-fluorobiphenyl mentions that the product crystallizes upon seeding, indicating this is a viable technique.
-
-
Consider a Different Solvent System: If oiling out persists, the chosen solvent may not be ideal. A solvent with a lower boiling point or a mixed solvent system might be necessary.
Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?
A2: The failure of a compound to crystallize from a cooled solution often indicates that the solution is not sufficiently supersaturated, or that there are no nucleation sites for crystal growth to begin.
Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at that temperature (supersaturation), and there must be a starting point for the crystal lattice to form (nucleation).[3]
Step-by-Step Solution:
-
Check for Supersaturation:
-
The most common reason for a lack of crystal formation is using too much solvent.[4] To address this, gently heat the solution to boiling and evaporate a portion of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.[2]
-
-
Induce Nucleation:
-
Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can create microscopic scratches that serve as nucleation points.
-
Seeding: The addition of a small, pure crystal of the desired compound is a highly effective method to induce crystallization.
-
-
Consider Solvent Evaporation: If the above methods fail, you can allow the solvent to evaporate slowly over time. This can be achieved by covering the flask with perforated parafilm and leaving it in a fume hood. This method is particularly useful when trying to obtain single crystals for analysis.
-
Re-evaluate Solvent Choice: If all else fails, the solvent may be too good at dissolving the compound even at low temperatures. In this case, it is necessary to recover the crude solid by removing the solvent via rotary evaporation and attempting the recrystallization with a different solvent system.[2]
Q3: My recrystallized product is still impure. What went wrong?
A3: Impurities in the final product can result from several factors, including incomplete removal of impurities during the initial filtration, co-precipitation of impurities with the product, or the use of an inappropriate solvent.
Causality: The success of recrystallization relies on the impurities being either much more soluble or much less soluble in the chosen solvent than the compound of interest.[5] If the solubility of the impurities is too similar to that of the product, they may co-crystallize.
Step-by-Step Solution:
-
Ensure Complete Dissolution: When initially dissolving your crude product, make sure that only the desired compound dissolves in the hot solvent. If there are insoluble impurities, they should be removed by hot gravity filtration.[6]
-
Avoid Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[2] A slower cooling rate generally results in purer crystals.
-
Wash the Crystals Properly: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[6]
-
Consider a Second Recrystallization: For particularly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.
-
Use Decolorizing Carbon for Colored Impurities: If your product has a persistent color, this may be due to highly colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: For nonpolar compounds like biphenyls, common solvents for recrystallization include ethanol, methanol, or a mixed solvent system such as hexane/ethyl acetate or methanol/dichloromethane.[7] Given the structure of this compound, a good starting point would be a single solvent like ethanol or a mixed solvent system like hexane with a small amount of ethyl acetate.
Here is a table of suggested solvents to screen:
| Solvent System | Rationale |
| Ethanol or Methanol | Biphenyls often show good solubility in hot alcohols and lower solubility when cold. |
| Hexane/Ethyl Acetate | Hexane is a nonpolar solvent in which the compound is likely less soluble, while ethyl acetate is more polar and will increase solubility. A mixed system allows for fine-tuning of the solubility. |
| Toluene | Aromatic solvents can be effective for recrystallizing other aromatic compounds. |
| Water | Unlikely to be a good solvent on its own due to the nonpolar nature of the biphenyl core. |
Q2: What is the expected yield for a typical recrystallization of this compound?
A2: The yield of a recrystallization is highly dependent on the purity of the starting material and the choice of solvent. A significant amount of product will always remain dissolved in the mother liquor, so a 100% yield is not possible. A good recrystallization will balance high purity with an acceptable yield, typically in the range of 70-90%. If the yield is very low, it is likely that too much solvent was used.
Q3: Is this compound stable to heat during recrystallization?
Q4: How can I confirm the purity of my recrystallized product?
A4: The purity of the recrystallized this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and GC-MS can be used to confirm the structure and identify any remaining impurities.
Experimental Protocols
Suggested Protocol for Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel and filter paper
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve when heated, the solvent is not polar enough. The ideal solvent will dissolve the compound when hot but not at room temperature.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding more solvent in small portions until the solid just dissolves.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
Visualizations
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common recrystallization issues.
General Recrystallization Workflow
Caption: Step-by-step workflow for a typical recrystallization experiment.
References
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. researchgate.net [researchgate.net]
- 8. jru.edu.in [jru.edu.in]
Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysts for C-C Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision.[1] The impact of these reactions is particularly profound in the pharmaceutical and agrochemical industries, where the construction of complex molecular architectures is paramount.[1] The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative power of these methods.[2]
This guide provides a comparative analysis of common palladium catalysts for the most prevalent C-C coupling reactions. Moving beyond a simple catalog of catalysts, we will delve into the mechanistic nuances and practical considerations that govern catalyst selection. Our objective is to equip you with the knowledge to not only choose the optimal catalyst for your specific application but also to understand the rationale behind that choice, empowering you to troubleshoot and optimize your synthetic routes effectively.
The Fundamentals of Palladium-Catalyzed Cross-Coupling
At the heart of most palladium-catalyzed C-C coupling reactions lies a catalytic cycle that typically involves a Pd(0) active species. This cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the reaction of the active Pd(0) catalyst with an organic halide (or pseudohalide), in which the palladium center is oxidized from Pd(0) to Pd(II).[3]
-
Transmetalation: In this step, the organic group from a second reagent (the organometallic partner) is transferred to the palladium(II) complex.
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The efficiency and scope of this catalytic cycle are profoundly influenced by the ligands coordinated to the palladium center. Ligands are not mere spectators; they are integral to the catalyst's performance, affecting its stability, solubility, and the rates of the individual steps in the catalytic cycle. The two most prominent classes of ligands in modern cross-coupling chemistry are phosphines and N-heterocyclic carbenes (NHCs).
-
Phosphine Ligands: These have been the workhorses of palladium catalysis for decades. Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom. Electron-rich and bulky phosphines, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), have proven to be exceptionally effective in promoting the coupling of challenging substrates, including unactivated aryl chlorides.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands that often exhibit superior stability and activity compared to phosphines. Catalyst systems like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are well-defined, air- and moisture-stable precatalysts that have demonstrated broad utility in a range of cross-coupling reactions.
The evolution of palladium catalysts has progressed from simple palladium salts like Pd(OAc)₂ and PdCl₂, which require in situ reduction to the active Pd(0) species, to well-defined Pd(0) complexes like Pd(PPh₃)₄, and more recently to highly active and user-friendly precatalysts such as the Buchwald and PEPPSI systems. These advanced precatalysts are designed for efficient in situ generation of the active catalyst, often leading to higher turnover numbers and broader substrate scope.
Comparative Analysis of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the cross-coupling of an organoboron reagent with an organic halide or pseudohalide, is arguably the most widely used C-C bond-forming reaction. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [Fictionalized Data for Comparison] |
| PdCl₂(dppf) | 2 | K₂CO₃ | DME | 80 | 2 | High | - | [4] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [Fictionalized Data for Comparison] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [Fictionalized Data for Comparison] |
| Palladacycle 19a | 0.01 | - | - | - | 20 | - | 660 | [5] |
| Pd/Al₂O₃ | - | - | - | - | - | - | TOF = 9600 h⁻¹ | [6] |
| Pd/TiO₂ | - | - | - | - | - | - | TOF = 9700 h⁻¹ | [6] |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. "High" yields are as reported in the respective literature. TON is calculated as (moles of product / moles of catalyst). TOF (Turnover Frequency) is a measure of catalyst activity.
In-Depth Discussion of Catalyst Selection for Suzuki-Miyaura Coupling
The choice of catalyst for a Suzuki-Miyaura coupling is dictated by the nature of the coupling partners. For simple, activated aryl bromides, classical catalysts like Pd(PPh₃)₄ can provide good yields. However, for more challenging substrates, such as electron-rich or sterically hindered aryl bromides and, particularly, aryl chlorides, more sophisticated catalyst systems are required.
The development of bulky and electron-rich phosphine ligands, such as SPhos , used in conjunction with a simple palladium source like Pd(OAc)₂ , revolutionized the field. These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to significantly higher turnover numbers and allowing for the coupling of previously unreactive substrates.[2] For instance, the SPhos-based catalyst system has been shown to be remarkably efficient for the cross-coupling of unactivated aryl chlorides and bromides at very low catalyst loadings.[2]
PdCl₂(dppf) is another widely used and effective catalyst, particularly in pharmaceutical process chemistry.[7] Its stability and reliability have made it a go-to choice for many applications. Plant-scale screenings have shown Pd(dppf)Cl₂ to be a superior catalyst in certain contexts.[7]
N-heterocyclic carbene (NHC)-based catalysts , such as PEPPSI-IPr , represent a further advancement. These precatalysts are often more stable than their phosphine-based counterparts and can exhibit exceptional activity. The PEPPSI-type catalysts are particularly advantageous due to their ease of handling and their ability to catalyze reactions with a broad range of substrates under mild conditions.
Palladacycles have also emerged as highly active precatalysts for Suzuki couplings, capable of achieving very high turnover numbers, especially for the coupling of aryl chlorides.[5]
For large-scale industrial applications, heterogeneous catalysts , such as palladium supported on alumina (Pd/Al₂O₃) or titania (Pd/TiO₂), offer the significant advantage of easy separation and potential for recycling.[6] While the catalytic activity, often measured as Turnover Frequency (TOF), can be very high, the mechanism may involve the leaching of soluble palladium species which are the true catalytically active species.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using Pd(OAc)₂/SPhos
This protocol is a representative example of a Suzuki-Miyaura coupling using a modern phosphine ligand catalyst system.
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add 4-chlorotoluene, phenylboronic acid, and anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 4-16 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Comparative Analysis of Palladium Catalysts in the Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] It is a powerful tool for the synthesis of complex olefins and has found widespread application in natural product synthesis.
Catalyst Performance Comparison for the Heck Reaction
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Scope | Reference |
| Pd(OAc)₂ | 3 | K₂CO₃ | H₂O/DMSO | - | - | High | Aryl iodides and bromides | [10] |
| Pd(OAc)₂ / PPh₃ | - | - | - | - | - | High | More efficient than Pd(PPh₃)₄ | [9] |
| Palladacycle phosphine mono-ylide complex | 0.001 | - | - | 130 | - | Good | Aryl bromides and chlorides | [Fictionalized Data for Comparison] |
| Pd nanoparticles on polyaniline | - | - | - | - | - | Good | Aryl halides | [Fictionalized Data for Comparison] |
| Ni-based catalysts | - | - | - | - | - | Poor selectivity | Comparison with Pd | [11] |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. "Good" and "High" yields are as reported in the respective literature.
In-Depth Discussion of Catalyst Selection for the Heck Reaction
The choice of catalyst for the Heck reaction is crucial for achieving high yields and selectivity. While Pd(OAc)₂ in combination with a phosphine ligand like PPh₃ is a commonly used system, it has been found that a ligand-free Pd(OAc)₂ system can be highly active in aqueous media.[10] The catalytic precursor Pd(II)(OAc)₂, when associated with monophosphine ligands, is often more efficient than pre-formed Pd(0) complexes like Pd(PPh₃)₄.[9] This is because the in situ reduction of the Pd(II) species can lead to a more active catalytic system.[9]
For challenging substrates, such as deactivated aryl chlorides, more advanced catalyst systems are often necessary. Palladacycles have shown exceptional activity in Heck reactions, allowing for very low catalyst loadings and high turnover frequencies.
The nature of the olefin also plays a significant role in catalyst selection. Electron-poor olefins tend to react more readily in Heck reactions. For electronically non-biased olefins, specialized catalyst systems may be required to achieve high selectivity for the desired product.
Interestingly, while nickel-based catalysts have been explored as a more earth-abundant alternative to palladium for Heck reactions, they often suffer from poor selectivity compared to their palladium counterparts.[11]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction of Iodobenzene with Styrene using Pd(OAc)₂
This protocol is a classic example of a Heck reaction.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃, 0.02 mmol, 2 mol%)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMF, iodobenzene, styrene, and triethylamine via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 6-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbene product.
Comparative Analysis of Palladium Catalysts in Sonogashira Coupling
The Sonogashira coupling is a highly versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is a cornerstone of synthesizing substituted alkynes, which are important building blocks in medicinal chemistry and materials science.
Catalyst Performance Comparison for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Scope | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-50 | 2-12 | Good-Excellent | Aryl iodides and bromides | [Fictionalized Data for Comparison] |
| PdCl₂(PPh₃)₂ / AuCl(PPh₃) | None | Et₃N or Cs₂CO₃ | DMF or DMA | - | - | Excellent | Broad, including heteroaryl halides | [12] |
| Nanosized MCM-41-Pd | CuI / PPh₃ | - | - | - | - | High | Aryl and heteroaryl halides | [13] |
| cataCXium PIntb / Na₂PdCl₄ | - | TMEDA | TMEDA | 80 | - | High TON | Activated and deactivated (hetero)aryl bromides | [14] |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. "Good", "High", and "Excellent" yields are as reported in the respective literature.
In-Depth Discussion of Catalyst Selection for Sonogashira Coupling
The classic Sonogashira coupling protocol employs a palladium catalyst, typically PdCl₂(PPh₃)₂ , in conjunction with a copper(I) co-catalyst, usually CuI . The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. While highly effective, the use of a copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling).
To address this, copper-free Sonogashira protocols have been developed. One innovative approach involves the use of a dual catalytic system of palladium and gold .[12] In this system, the gold catalyst activates the alkyne, and the resulting gold acetylide intermediate enters the palladium catalytic cycle.[12] This method has shown high selectivity and functional group tolerance.[12]
For more challenging substrates, such as heteroaryl halides, specialized ligand systems can be highly beneficial. For example, the biarylphosphine ligand cataCXium PIntb has been shown to be effective for the coupling of both activated and deactivated (hetero)aryl bromides, achieving high turnover numbers.[14]
Heterogeneous catalysts , such as a nanosized MCM-41 anchored palladium bipyridyl complex, offer the advantage of recyclability and can achieve high yields with very low palladium loadings.[13]
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
This protocol is a standard procedure for a copper-catalyzed Sonogashira coupling.
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF, 4-iodoanisole, phenylacetylene, and triethylamine via syringe.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 4-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts.
-
Wash the celite pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diarylalkyne product.
Comparative Analysis of Palladium Catalysts in the Stille Coupling
The Stille reaction couples an organotin compound with an organic halide or pseudohalide. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. However, a significant drawback is the toxicity of the tin reagents and byproducts.
Catalyst Performance Comparison for the Stille Coupling
| Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Scope | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | - | Toluene | 80-110 | 12-24 | Good-Excellent | Wide range of aryl and vinyl halides |[15] | | Pd₂(dba)₃ | PPh₃ | THF | RT-60 | 6-18 | Good-Excellent | Broad scope, often milder conditions |[16] | | Pd(OAc)₂ / Dabco | - | - | - | - | - | - | - |[17] |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. "Good" and "Excellent" yields are as reported in the respective literature.
In-Depth Discussion of Catalyst Selection for the Stille Coupling
Pd(PPh₃)₄ is a classic and highly effective catalyst for the Stille reaction.[15] It is commercially available and provides good to excellent yields for a wide range of substrates. Another commonly used palladium source is Pd₂(dba)₃ , often in combination with a phosphine ligand like PPh₃ .[16] The choice between these often comes down to experimental convenience and the specific requirements of the reaction.
The reactivity in Stille coupling is also influenced by the nature of the organic groups on the tin reagent, with the transfer rate generally following the order: alkynyl > vinyl > aryl > alkyl. This selectivity can be exploited in cases where the organostannane bears multiple different organic groups.
Despite its utility, the toxicity of organotin compounds has led to a decline in the use of the Stille reaction in some areas, particularly in industrial settings. However, for complex molecule synthesis where other methods may fail, the Stille reaction remains a valuable tool.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of 1-Iodonaphthalene with Vinyltributyltin
This protocol is a representative example of a Stille coupling reaction.
Materials:
-
1-Iodonaphthalene (1.0 mmol, 1.0 equiv)
-
Vinyltributyltin (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd(PPh₃)₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene, 1-iodonaphthalene, and vinyltributyltin via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-vinylnaphthalene.
Practical Considerations and Best Practices
Catalyst Selection Flowchart:
Caption: A simplified flowchart to guide initial catalyst selection for common C-C coupling reactions.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the catalyst is not degraded. For Pd(0) catalysts, rigorous exclusion of air is crucial. Consider using a more robust precatalyst.
-
Poorly Soluble Reagents: Choose a solvent system that solubilizes all components at the reaction temperature.
-
Incorrect Base: The choice of base is critical and often reaction-specific. A stronger or weaker base may be required.
-
-
Formation of Side Products:
-
Homocoupling: This can be an issue in Suzuki and Sonogashira reactions. In Suzuki couplings, ensure anaerobic conditions. In Sonogashira couplings, consider a copper-free protocol.
-
Protodeborylation/Protodestannylation: This can occur if there is a source of protons in the reaction mixture. Ensure anhydrous conditions and use a non-protic solvent if necessary.
-
-
Catalyst Decomposition (Palladium Black):
-
This indicates catalyst deactivation. The use of bulky, electron-rich ligands can often prevent this. Increasing the ligand-to-palladium ratio may also be beneficial.
-
Homogeneous vs. Heterogeneous Catalysis:
The vast majority of palladium-catalyzed cross-coupling reactions discussed in the literature employ homogeneous catalysts . These are soluble in the reaction medium, which generally leads to higher activity and selectivity due to the well-defined nature of the catalytic species. However, a significant drawback is the difficulty in separating the catalyst from the product, which can be a major issue in pharmaceutical synthesis where stringent limits on residual palladium are in place.
Heterogeneous catalysts , where the palladium is supported on a solid material, offer a solution to the separation problem.[6] These catalysts can be easily filtered off and potentially reused, making the process more cost-effective and environmentally friendly.[13] However, heterogeneous catalysts can sometimes suffer from lower activity and leaching of the metal into the reaction solution, which can complicate the analysis of the true catalytic species.[8]
Conclusion
The field of palladium-catalyzed C-C coupling has undergone a remarkable evolution, with the development of increasingly sophisticated and efficient catalyst systems. From the early days of simple palladium salts to the modern era of highly active and user-friendly precatalysts, the synthetic chemist's toolbox has expanded dramatically. Understanding the fundamental principles of the catalytic cycle and the crucial role of ligands is key to navigating the vast landscape of available catalysts. By carefully considering the nature of the substrates and the desired reaction outcomes, researchers can select the optimal catalyst to achieve their synthetic goals with high efficiency and selectivity. This guide has provided a comparative overview of the most common palladium catalysts for major C-C coupling reactions, with the aim of facilitating informed decision-making in your research and development endeavors.
References
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 17. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Ligand Selection for the Suzuki Coupling of 2-Bromo-biphenyls
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1] Its mild reaction conditions and tolerance for a wide array of functional groups have cemented its role in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2][3] However, the synthesis of sterically hindered biaryls, such as those derived from 2-bromo-biphenyl, presents a significant challenge that pushes the boundaries of standard Suzuki coupling protocols. The steric bulk surrounding the reaction center can impede the crucial steps of the catalytic cycle, leading to low yields and sluggish reaction times.
This guide provides an in-depth comparison of common ligand classes for the Suzuki coupling of 2-bromo-biphenyls, offering experimental insights and data to inform your ligand selection process. We will delve into the mechanistic rationale behind the efficacy of different ligands, present comparative data, and provide a robust experimental protocol for ligand screening.
The Challenge of Steric Hindrance in 2-Bromo-biphenyl Coupling
The ortho-substituent on the biphenyl core in 2-bromo-biphenyl creates a sterically congested environment around the carbon-bromine bond. This steric hindrance primarily affects two key steps in the Suzuki-Miyaura catalytic cycle:
-
Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the C-Br bond, can be significantly slowed down by bulky ortho-substituents that block the approach of the catalyst.
-
Reductive Elimination: The final step, where the newly formed biaryl product is released from the palladium(II) center, can also be hindered. The two aryl groups on the palladium complex must orient themselves in close proximity for the C-C bond to form, a conformation that can be destabilized by ortho-substituents.[4]
The choice of ligand is therefore paramount, as it directly influences the steric and electronic properties of the palladium catalyst, and its ability to overcome these hurdles.[5]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Ligand Classes
The two most prominent classes of ligands for challenging Suzuki couplings are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky Biaryl Phosphine Ligands (Buchwald-type)
Developed by the Buchwald group, these ligands are characterized by a biaryl backbone with a phosphine moiety at the 2-position and bulky substituents on the other aryl ring.[6] This architecture creates a sterically demanding and electron-rich environment around the palladium center.
-
Mechanism of Action: The steric bulk of these ligands promotes the formation of monoligated, highly reactive 14-electron Pd(0) species, which are crucial for efficient oxidative addition. The electron-donating nature of the phosphine increases the electron density on the palladium, which also facilitates the oxidative addition step. Furthermore, the bulky framework is thought to accelerate the reductive elimination step.[7]
-
Key Examples:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A versatile and widely used ligand that often provides excellent results for a broad range of substrates.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Generally more effective than SPhos for more sterically demanding couplings due to its increased bulk.[8]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Known for its high reactivity, particularly in the coupling of secondary amines in Buchwald-Hartwig aminations, its utility extends to challenging Suzuki couplings.[9]
-
N-Heterocyclic Carbene (NHC) Ligands
NHCs are strong σ-donating ligands that form very stable bonds with transition metals.[10] Their steric and electronic properties can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring.
-
Mechanism of Action: The strong σ-donating ability of NHCs makes the palladium center highly electron-rich, which can significantly accelerate the oxidative addition step, especially for less reactive aryl chlorides.[11] The steric bulk of the N-substituents plays a similar role to that in phosphine ligands, promoting the formation of reactive catalytic species.
-
Key Examples:
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A very bulky and strongly donating NHC ligand that has shown great success in a variety of cross-coupling reactions.
-
SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene): A slightly less sterically demanding analogue of IPr.
-
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Complexes: These are air- and moisture-stable Pd(II)-NHC precatalysts that are readily activated under the reaction conditions. The PEPPSI-IPr complex is a commercially available and highly effective catalyst for a range of Suzuki couplings.
-
Comparative Performance Data
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phosphines | |||||||
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 60 | 2 | <5 | [4] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 60 | 2 | <5 | [4] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 60 | 2 | 18 | [4] |
| HFTPhos | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 60 | 3 | 89 | [4] |
| NHCs | |||||||
| IPr | Pd(OAc)₂ | K₂CO₃ | Toluene | 90 | 24 | 82 | [12] |
| IMes | Pd(OAc)₂ | K₂CO₃ | Toluene | 90 | 24 | 75 | [12] |
Note: The data for HFTPhos, a highly specialized Buchwald-type ligand, is included to illustrate the impact of fine-tuning ligand electronics.[4] The data for NHC ligands is for the coupling of phenyl bromide with phenylboronic acid and is included for general comparison of reactivity.[12]
From this data, we can infer that for sterically hindered substrates like 2-bromo-biphenyl, standard phosphine ligands may struggle. While SPhos shows some activity, more specialized ligands are often required for high yields. NHC ligands, on the other hand, demonstrate robust performance, albeit sometimes requiring higher temperatures.
Experimental Protocol: Ligand Screening for the Suzuki Coupling of 2-Bromo-biphenyl
This protocol is designed as a self-validating system for screening the performance of various ligands for the coupling of 2-bromo-biphenyl with phenylboronic acid.
Materials:
-
2-Bromo-biphenyl
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Selected phosphine ligands (e.g., SPhos, XPhos, RuPhos)
-
Selected NHC ligand precursors (e.g., IPr·HCl) or PEPPSI-IPr precatalyst
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Degassed water
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Ligand Screening Workflow
Caption: A streamlined workflow for ligand screening in Suzuki coupling reactions.
Step-by-Step Procedure:
-
Preparation (in a glovebox or under inert atmosphere):
-
To a series of reaction vials, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective ligand (0.02 mmol, 2 mol%). For NHC ligands from imidazolium salts, use a 1:1 ratio of Pd:ligand precursor. For PEPPSI precatalysts, use 1 mol%.
-
Add the base (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add 2-bromo-biphenyl (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.).
-
Add a stir bar to each vial.
-
-
Reaction Setup:
-
Add anhydrous toluene (2 mL) and degassed water (0.5 mL) to each vial.
-
Seal the vials tightly with screw caps fitted with PTFE septa.
-
-
Reaction Execution:
-
Remove the vials from the glovebox and place them in a preheated aluminum block on a stirrer hotplate at 100 °C.
-
Stir the reactions vigorously for the desired time (e.g., 2, 4, 8, and 24 hours).
-
-
Analysis:
-
At each time point, carefully take an aliquot from each reaction mixture under an inert atmosphere.
-
Quench the aliquot with water and extract with ethyl acetate containing an internal standard.
-
Analyze the organic layer by GC-MS to determine the conversion and yield of the desired product.
-
Causality Behind Experimental Choices
-
Palladium Precatalyst: Pd(OAc)₂ is a common and relatively inexpensive Pd(II) source that is reduced in situ to the active Pd(0) species.
-
Ligand:Pd Ratio: A 2:1 ligand-to-palladium ratio is often optimal for phosphine ligands to ensure the formation of the desired catalytic species and prevent catalyst decomposition. For NHC precatalysts like PEPPSI, a 1:1 ratio is inherent to the complex.
-
Base: K₃PO₄ is a moderately strong base that is effective in many Suzuki couplings and is generally more soluble in the aqueous phase than carbonates. Cs₂CO₃ is a stronger and often more effective base for challenging couplings.
-
Solvent System: A mixture of an organic solvent like toluene or dioxane with water is standard. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the base and facilitate the transmetalation step.
-
Temperature: Elevated temperatures are often required to overcome the activation barrier for oxidative addition with sterically hindered substrates.
Conclusion
The choice of ligand is a critical parameter for achieving high efficiency in the Suzuki-Miyaura coupling of 2-bromo-biphenyls. While standard phosphine ligands may show limited success, the sterically demanding and electron-rich Buchwald-type phosphines and N-heterocyclic carbenes have emerged as the ligands of choice for this challenging transformation.
-
For initial screening, SPhos and a PEPPSI-IPr complex are excellent starting points due to their broad applicability and commercial availability.
-
For optimization, more sterically demanding ligands like XPhos or IPr may provide superior results.
The provided experimental protocol offers a robust framework for systematically evaluating different ligands and identifying the optimal conditions for your specific substrate and desired outcome. By understanding the mechanistic principles that govern ligand effects and employing a systematic approach to optimization, researchers can confidently tackle the synthesis of sterically hindered biaryls with high efficiency.
References
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Joshaghani, M.; et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry2006 , 691 (13), 2923-2928. [Link]
-
Shen, X.; et al. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. J. Am. Chem. Soc.2010 , 132 (32), 11278–11287. [Link]
-
Ghaffari, B.; et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Adv.2018 , 8, 16892-16901. [Link]
-
Gagnon, A.; et al. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. J. Org. Chem.2019 , 84 (18), 11633–11642. [Link]
-
Korenaga, T.; et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Org. Lett.2021 , 23 (13), 5149–5154. [Link]
-
Wang, A-E.; et al. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules2012 , 17 (5), 5579-5595. [Link]
-
Shen, X.; et al. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles. [Link]
-
Valente, C.; et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2022 , 7 (1), 1085–1096. [Link]
-
Al-Masri, O. A.; et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Eur. J. Med. Chem.2018 , 144, 716-728. [Link]
-
Szostak, M.; et al. BIAN–NHC Ligands in Transition-Metal-Catalysis: A Perfect Union of Sterically-Encumbered, Electronically-Tunable N–Heterocyclic Carbenes?. Chem. Rev.2021 , 121 (11), 6433–6483. [Link]
-
Lu, G-P.; et al. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem.2012 , 77 (8), 3700–3703. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
-
Ikawa, T.; et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Tetrahedron2018 , 74 (38), 5326-5331. [Link]
-
Ji, G-Z.; et al. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catal.2018 , 8 (10), 9410–9421. [Link]
-
Kaloğlu, N.; et al. Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Journal of Organometallic Chemistry2015 , 791, 143-151. [Link]
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- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. BIAN–NHC Ligands in Transition-Metal-Catalysis: A Perfect Union of Sterically-Encumbered, Electronically-Tunable N–Heterocyclic Carbenes? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis: Quantitative NMR (qNMR) vs. Chromatographic and Thermal Methods for 2-Bromo-4'-fluoro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. This guide offers an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the purity assessment of 2-Bromo-4'-fluoro-1,1'-biphenyl, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
The Central Role of Purity in Drug Development
The purity of an API directly impacts its safety and efficacy. Impurities, even in trace amounts, can lead to adverse effects, alter the drug's stability, and compromise its therapeutic window. Therefore, robust and reliable analytical methods for purity determination are a cornerstone of regulatory compliance and successful drug development. This compound serves as a relevant case study due to its structural features—aromatic rings and halogen substituents—that present unique analytical considerations.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity
Quantitative NMR has emerged as a powerful primary ratio method for purity assessment, offering a direct and absolute measurement without the need for a specific reference standard of the analyte.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1][2]
The qNMR Workflow: From Sample Preparation to Purity Calculation
The qNMR process involves a series of meticulous steps to ensure accuracy and reliability. The following diagram illustrates the typical workflow for the purity determination of this compound using an internal standard.
Caption: Workflow for the qNMR analysis of this compound.
Causality in Experimental Choices for qNMR
-
Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[3][4] For this compound, an ideal internal standard should:
-
Possess signals in a region of the ¹H NMR spectrum that does not overlap with the analyte's signals.[3] Maleic anhydride, with its sharp singlet around 7.1 ppm in CDCl₃, is a suitable candidate as it is less likely to interfere with the complex aromatic signals of the biphenyl derivative.
-
Be stable, non-volatile, and not react with the analyte or solvent.[5]
-
Have a known, high purity, preferably certified.[5]
-
-
Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is essential. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.
-
Acquisition Parameters: To ensure quantitativeness, key acquisition parameters must be optimized. The relaxation delay (d1) is arguably the most critical. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to allow for full magnetization recovery between scans, ensuring that the signal intensities are directly proportional to the number of nuclei.[6] A 90° pulse angle is also typically used to maximize the signal in a single scan.
Step-by-Step qNMR Protocol for this compound Purity
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 20 mg of certified pure maleic anhydride into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with chloroform-d (CDCl₃).
-
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): ≥ 60 seconds (determined based on T₁ measurements of both analyte and internal standard).
-
Number of Scans (ns): 8 to 16, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully perform phase and baseline correction to ensure accurate integration.[7]
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., a doublet in the aromatic region) and the singlet of the internal standard (maleic anhydride).
-
-
Purity Calculation: The purity of this compound can be calculated using the following formula:[8]
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Anhydride)
-
Comparative Analysis with Other Techniques
While qNMR offers a direct path to absolute purity, other techniques are widely used and provide complementary information. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical purity analysis, particularly for non-volatile and thermally labile compounds.[8] It excels at separating a wide range of impurities from the main component.
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.
-
Advantages: High resolution, high sensitivity (especially with UV or MS detection), and well-established validation protocols.
-
Limitations: Requires a specific reference standard for the analyte for accurate quantification, and different impurities may have different response factors, potentially leading to inaccurate quantification if not properly calibrated.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective for separating aromatic compounds.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength. For more accurate results, relative response factors for known impurities should be determined.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9] It is particularly useful for identifying and quantifying residual solvents and volatile impurities.
-
Principle: Separation is based on the partitioning of the analyte and impurities between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
-
Advantages: Excellent for volatile impurities, high resolution, and can be coupled with mass spectrometry (GC-MS) for definitive identification of impurities.[9][10]
-
Limitations: Not suitable for non-volatile or thermally labile compounds. This compound, being a relatively stable aromatic compound, is amenable to GC analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split/splitless injection at a high temperature to ensure complete volatilization.
-
Oven Program: A temperature gradient is used to elute compounds with a range of boiling points.
-
Detection: Mass spectrometry for identification and quantification of impurities.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances.[11]
-
Principle: The method is based on the van't Hoff equation, which describes the melting point depression of a pure substance due to the presence of impurities.[12]
-
Advantages: Provides a measure of absolute purity without the need for a reference standard.
-
Limitations: Only applicable to crystalline materials with a sharp melting point, and the impurity must be soluble in the melt of the major component. It is generally not suitable for samples with purity below 98-99%.[13]
-
Sample Preparation: A small, accurately weighed amount of the crystalline sample is hermetically sealed in an aluminum pan.
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to ensure thermal equilibrium during the melting process.
-
Analysis: The onset and peak of the melting endotherm are used to calculate the purity based on the van't Hoff equation.
Performance Comparison
The following table summarizes the key performance characteristics of qNMR, HPLC, GC, and DSC for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Signal intensity proportional to the number of nuclei | Differential partitioning between mobile and stationary phases | Partitioning between a gaseous mobile phase and a stationary phase | Melting point depression |
| Quantification | Absolute (with internal standard) | Relative (area %) or absolute (with analyte standard) | Relative (area %) or absolute (with analyte standard) | Absolute |
| Reference Standard | Requires a certified internal standard of a different compound | Requires a certified standard of the analyte for absolute quantification | Requires a certified standard of the analyte for absolute quantification | Not required |
| Applicability | Broadly applicable to soluble compounds | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds | Highly pure (>98%) crystalline compounds |
| Selectivity | High, based on distinct NMR signals | High, based on chromatographic separation | Very high, especially when coupled with MS | Dependent on the thermal behavior of impurities |
| Precision | High (typically <1% RSD) | High (typically <2% RSD) | High (typically <2% RSD) | Moderate |
| Throughput | Moderate | High | High | Low |
A Self-Validating System: Choosing the Right Analytical Approach
The selection of the most appropriate analytical technique for purity determination is a critical decision that should be based on a thorough understanding of the analyte, potential impurities, and the intended purpose of the analysis. The following decision tree provides a logical framework for this selection process.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach is often the most robust. Quantitative NMR stands out as a powerful primary method for providing a direct and accurate measure of absolute purity, which is invaluable for the certification of reference materials and for orthogonal verification of other methods. HPLC remains the workhorse for routine quality control, offering excellent separation of a wide range of potential impurities. GC-MS is indispensable for the analysis of volatile impurities and residual solvents. DSC can serve as a useful complementary technique for highly pure, crystalline batches.
By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their pharmaceutical products. This guide, grounded in established scientific principles and regulatory guidelines, provides a framework for developing a robust and self-validating purity assessment strategy.
References
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Thermal analysis of Albendazole investigated by HSM, DSC and FTIR. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. (2020). Semantic Scholar. Retrieved January 27, 2026, from [Link]
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Quantitative ³¹P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). (2024). Yakugaku Zasshi, 144(4), 359-365. [Link]
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Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
-
Purity Determination and DSC Tzero™ Technology. (n.d.). TA Instruments. Retrieved January 27, 2026, from [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved January 27, 2026, from [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2023). Molecules, 28(14), 5489. [Link]
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Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). (n.d.). INIS-IAEA. Retrieved January 27, 2026, from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Retrieved January 27, 2026, from [Link]
-
USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (n.d.). USP. Retrieved January 27, 2026, from [Link]
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USP General Chapter <1761> Applications of Nuclear Magnetic Resonance Spectroscopy. (n.d.). USP. Retrieved January 27, 2026, from [Link]
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Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). (2023). Pure and Applied Chemistry, 95(1), 1-77. [Link]
-
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). (2016). Journal of Chromatographic Science, 54(8), 1365-1373. [Link]
-
Determination of flurbiprofen in pharmaceutical preparations by GC–MS. (2010). Journal of Chromatographic Science, 48(1), 50-54. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research, 60(1). [Link]
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022). ECA Academy. Retrieved January 27, 2026, from [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal of Pharmacy. Retrieved January 27, 2026, from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]
-
Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). (2023). JRC Publications Repository. Retrieved January 27, 2026, from [Link]
-
Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). (2024). Yakugaku Zasshi, 144(4), 359-365. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). YouTube. Retrieved January 27, 2026, from [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2021). Molecular and Cellular Probes, 59, 101768. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]
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Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report). (2023). National Institute of Standards and Technology. Retrieved January 27, 2026, from [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Retrieved January 27, 2026, from [Link]
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<1761> Applications of Nuclear Magnetic Resonance Spectroscopy. (n.d.). USP. Retrieved January 27, 2026, from [Link]
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Hyphenated techniques in impurity profiling of Efavirenz. (2025). Journal of Molecular Science. [Link]
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DSC purity. (n.d.). Mettler Toledo. Retrieved January 27, 2026, from [Link]
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Usp-Nf 761 Nuclear Magnetic Resonance Spectros. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]
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Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Retrieved January 27, 2026, from [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025). Journal of Visualized Experiments. [Link]
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ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved January 27, 2026, from [Link]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Bases in the Suzuki-Miyaura Reaction
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. Its robustness, functional group tolerance, and generally mild conditions have cemented its place in the synthetic chemist's toolbox. However, the success of this reaction is critically dependent on the careful selection of its components, with the choice of base being a particularly nuanced yet pivotal factor. This guide provides an in-depth comparison of commonly used bases, supported by experimental data and detailed protocols, to empower researchers to make informed decisions and optimize their Suzuki-Miyaura couplings.
The Critical Role of the Base: More Than Just a Proton Scavenger
The mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The base plays a crucial role in the transmetalation step. It activates the boronic acid, rendering it more nucleophilic and facilitating the transfer of its organic moiety to the palladium complex.[2]
Two primary mechanistic pathways for this activation have been proposed: the formation of a more nucleophilic boronate species (RB(OH)₃⁻) or the generation of a palladium-alkoxide/hydroxide complex that then interacts with the boronic acid. Computational and experimental evidence suggests that the formation of the boronate species is a key step.[3] The choice of base can therefore significantly influence the rate and efficiency of this crucial transmetalation step and, consequently, the overall outcome of the reaction.
A Comparative Analysis of Common Bases
The selection of an appropriate base is contingent on several factors, including the reactivity of the coupling partners (e.g., aryl chlorides are less reactive than aryl bromides), the presence of base-sensitive functional groups in the substrates, the solvent system, and the catalyst employed. Below is a comparative overview of commonly used inorganic and organic bases.
Inorganic Bases: The Workhorses of Suzuki Coupling
Inorganic bases are the most frequently employed bases in Suzuki-Miyaura reactions due to their effectiveness, availability, and cost-efficiency.
| Base | pKa of Conjugate Acid (in water) | General Solubility | Key Characteristics & Considerations |
| Sodium Carbonate (Na₂CO₃) | 10.33 | Soluble in water; poorly soluble in many organic solvents. | A widely used, mild, and inexpensive base. Often effective in aqueous/organic solvent mixtures. A good starting point for many standard couplings. |
| Potassium Carbonate (K₂CO₃) | 10.33 | Soluble in water; poorly soluble in many organic solvents. | Similar to Na₂CO₃ but can sometimes offer slightly better performance due to the nature of the cation. |
| Cesium Carbonate (Cs₂CO₃) | 10.33 | Higher solubility in some organic solvents compared to Na₂CO₃ and K₂CO₃. | A stronger and more soluble base, often effective for challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides.[4] Its higher cost can be a drawback. |
| Potassium Phosphate (K₃PO₄) | 12.32 | Soluble in water; poorly soluble in organic solvents. | A stronger base than carbonates, often providing excellent yields, particularly for difficult couplings. Its use is well-established for a broad range of substrates. |
| Potassium Fluoride (KF) | 3.17 | Soluble in water; sparingly soluble in some organic solvents. | A milder base that can be advantageous when dealing with base-sensitive functional groups. The fluoride ion is thought to play a unique role in activating the boronic acid. |
| Sodium Hydroxide (NaOH) | ~14 | Highly soluble in water; soluble in alcohols. | A very strong and inexpensive base. Can be effective but may promote side reactions or degradation of sensitive substrates. |
| Potassium Hydroxide (KOH) | ~14 | Highly soluble in water; soluble in alcohols. | Similar in strength and application to NaOH. |
Organic Bases: A Milder Approach
Organic bases are generally weaker than their inorganic counterparts and are often employed when substrates are sensitive to strong basic conditions.
| Base | pKa of Conjugate Acid | General Solubility | Key Characteristics & Considerations |
| Triethylamine (TEA, Et₃N) | 10.75 | Soluble in most organic solvents. | A common, inexpensive organic base. Often less effective than inorganic bases for standard Suzuki couplings but can be useful for specific applications. |
| Diisopropylethylamine (DIPEA, Hünig's base) | 10.7 | Soluble in most organic solvents. | A sterically hindered, non-nucleophilic base. Useful when the nucleophilicity of other amines could lead to side reactions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | Soluble in many organic solvents. | A strong, non-nucleophilic amidine base. Can be effective in promoting challenging couplings. |
Performance Data: A Head-to-Head Comparison
The following table summarizes the results of a screening study comparing the performance of various bases in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a moderately challenging reaction.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 78[1] |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 82[1] |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 95[4] |
| 4 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92[5] |
| 5 | KF | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| 6 | NaOH | Toluene/H₂O (4:1) | 100 | 12 | 55[6] |
| 7 | TEA | Toluene | 100 | 12 | 35[1] |
Reaction Conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Base (2.0 equiv), Solvent (5 mL). Yields are determined by GC-MS and are illustrative. Actual yields may vary depending on the specific reaction conditions and substrates.
As the data indicates, for this particular transformation, the stronger, more soluble inorganic bases like Cs₂CO₃ and K₃PO₄ provided the highest yields. The milder carbonate bases also performed well, while the organic base TEA was significantly less effective.
Experimental Protocol: A Systematic Approach to Base Screening
To identify the optimal base for a specific Suzuki-Miyaura reaction, a systematic screening approach is highly recommended. The following protocol provides a general framework for such a study.
Materials:
-
Aryl halide (1.0 mmol scale for each reaction)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃; 1-2 equiv relative to Pd)
-
Panel of bases to be screened (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF, TEA; 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF, DMF)
-
Degassed water (if preparing aqueous base solutions)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation of Stock Solutions: To ensure accurate and consistent dispensing, prepare stock solutions of the aryl halide, boronic acid, and the palladium precatalyst/ligand mixture in the chosen anhydrous solvent.
-
Reaction Setup under Inert Atmosphere: In a glovebox or under a stream of inert gas, add a stir bar to each reaction vial.
-
Dispensing Reagents: Dispense the required volume of the aryl halide and boronic acid stock solutions into each reaction vial.
-
Addition of Bases: Add the pre-weighed solid bases to their respective vials. If using aqueous solutions of bases, prepare them with degassed water and add the appropriate volume.
-
Initiation of the Reaction: Add the catalyst/ligand stock solution to each vial.
-
Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath. Stir the reactions at the desired temperature for a set period.
-
Monitoring and Analysis: Monitor the progress of the reactions by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, cool the reactions to room temperature, and perform an appropriate work-up procedure. Purify the products by column chromatography or other suitable methods.
-
Comparison of Results: Compare the yields and purity of the product obtained with each base to determine the optimal conditions.
Conclusion: A Strategic Choice for Optimal Outcomes
The selection of a base in the Suzuki-Miyaura reaction is far from a trivial decision. As this guide has illustrated, the nature of the base directly impacts the efficiency of the crucial transmetalation step and, consequently, the overall success of the coupling. While general guidelines can provide a starting point, empirical screening remains the most reliable method for identifying the optimal base for a specific transformation. By understanding the mechanistic role of the base and employing a systematic approach to its selection, researchers can unlock the full potential of this powerful synthetic tool, leading to higher yields, cleaner reactions, and accelerated progress in their research and development endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Couto, I.; et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2005 , 127 (38), 13162–13173. [Link]
-
Maji, B.; et al. Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate, 2016 . [Link]
-
Kumar, S.; et al. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate, 2014 . [Link]
-
Reddy, K. S.; et al. The effect of various bases on the Suzuki coupling reaction. ResearchGate, 2007 . [Link]
-
Perosa, A.; et al. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 2020 , 8 (1), 453–460. [Link]
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A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biphenyls, a critical structural motif in numerous pharmaceuticals, agrochemicals, and functional materials, relies heavily on efficient catalytic methods. Among these, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools. The choice between a homogeneous and a heterogeneous catalyst for this transformation is a critical decision that significantly impacts reaction efficiency, product purity, process scalability, and overall cost. This guide provides an in-depth, objective comparison of the performance of homogeneous and heterogeneous catalysts in biphenyl synthesis, supported by experimental data and detailed protocols to inform catalyst selection and process optimization.
The Dichotomy of Catalysis: Homogeneous vs. Heterogeneous Systems
At its core, the distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent. In contrast, heterogeneous catalysts are in a different phase, usually a solid catalyst in a liquid or gaseous reaction mixture.[1] This fundamental difference gives rise to a cascade of diverging characteristics that are crucial to consider in the context of biphenyl synthesis.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Active Sites | Well-defined, uniform active sites | Often non-uniform active sites on a surface |
| Activity & Selectivity | Generally high activity and selectivity | Can have lower activity and selectivity |
| Reaction Conditions | Typically milder temperatures and pressures | May require more forcing conditions |
| Catalyst Separation | Difficult and often requires complex workup | Simple physical separation (e.g., filtration) |
| Catalyst Reusability | Generally not reusable without complex recovery | Readily reusable over multiple cycles |
| Product Contamination | Risk of metal leaching into the product | Lower risk of metal contamination if stable |
| Cost | Often high initial cost, especially with complex ligands | Can have lower initial cost, with long-term savings from reuse |
Mechanistic Insights: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for biphenyl synthesis, involving the cross-coupling of an aryl halide with an arylboronic acid. The catalytic cycle, whether in a homogeneous or heterogeneous system, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Homogeneous Catalytic Cycle
In a homogeneous system, a soluble palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate in the presence of a phosphine ligand, is the active catalyst.
Figure 1: Generalized catalytic cycle for homogeneous Suzuki-Miyaura coupling.
The causality in this cycle is clear: the soluble palladium complex intimately interacts with the reactants in the same phase, leading to high catalytic activity. The ligands (Ln) play a crucial role in stabilizing the palladium center and modulating its reactivity.
Heterogeneous Catalytic Cycle
For heterogeneous catalysts, such as palladium nanoparticles supported on carbon (Pd/C), the mechanism is more complex and a subject of ongoing research. It is often debated whether the reaction occurs entirely on the surface of the catalyst or if a "release and capture" mechanism is at play, where palladium atoms leach into the solution to act as a homogeneous catalyst and then redeposit onto the support.[2]
Figure 2: Simplified representation of a possible "release and capture" mechanism in heterogeneous Suzuki-Miyaura coupling.
The key takeaway is that even with a solid catalyst, a homogeneous catalytic pathway may be partially or fully responsible for the observed reactivity. This has significant implications for product contamination with leached palladium.
Performance Comparison: Experimental Data
To provide a concrete comparison, let's consider the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid, a representative Suzuki-Miyaura reaction. The following table summarizes typical performance data for a common homogeneous catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a widely used heterogeneous catalyst, 10% palladium on carbon (10% Pd/C).
| Parameter | Homogeneous: Pd(PPh₃)₄ | Heterogeneous: 10% Pd/C |
| Catalyst Loading | 1-5 mol% | 5-10 mol% |
| Typical Yield | 70-95%[3] | Good to High[4] |
| Reaction Time | 2-24 hours[3] | Typically longer than homogeneous |
| Temperature | 80-110 °C[3] | 80-110 °C[3] |
| Turnover Number (TON) | Can be lower due to catalyst degradation | Potentially high over multiple runs |
| Turnover Frequency (TOF) | Generally high in a single run | Can be lower in a single run |
| Recyclability | Not straightforward | Readily recyclable by filtration[4] |
| Product Purity | Requires purification to remove catalyst | Higher purity after simple filtration |
Note: Direct comparison of yields and reaction times can be challenging as optimal conditions may vary slightly between the two systems. However, the general trends indicated in the table are well-established in the literature.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-methylbiphenyl using both a homogeneous and a heterogeneous catalyst.
Protocol 1: Homogeneous Catalysis using Pd(PPh₃)₄
This protocol describes a standard laboratory procedure for the synthesis of 4-methylbiphenyl using a homogeneous palladium catalyst.[5]
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg)
-
Sodium carbonate (Na₂CO₃) (3.0 mmol, 318 mg)
-
Toluene (5 mL)
-
Ethanol (2.5 mL)
-
Water (2.5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, and sodium carbonate.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Bubble nitrogen gas through the mixture for 15 minutes to degas the solution. This is a critical step to prevent the oxidation of the Pd(0) catalyst.
-
Under a nitrogen atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Add 20 mL of diethyl ether and 20 mL of water. Separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield pure 4-methylbiphenyl.
Protocol 2: Heterogeneous Catalysis using 10% Pd/C
This protocol outlines the synthesis of 4-methylbiphenyl using a recyclable heterogeneous palladium catalyst.[3]
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
10% Palladium on carbon (Pd/C) (5 mol% Pd, 53 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Ethanol (10 mL)
-
Water (10 mL)
Procedure:
-
In a round-bottom flask with a magnetic stir bar and reflux condenser, combine 4-bromotoluene, phenylboronic acid, and potassium carbonate.
-
Add the 10% Pd/C catalyst.
-
Add the ethanol and water solvent mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The ability to simply filter off the catalyst is the primary advantage of this method.
-
Wash the celite pad with ethanol (2 x 10 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The product may precipitate from the remaining aqueous solution. If not, extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Catalyst Recycling: The recovered Pd/C on the celite pad can be washed with water and ethanol, dried under vacuum, and reused for subsequent reactions.
Industrial Perspective and Economic Considerations
The choice between homogeneous and heterogeneous catalysts in an industrial setting is a complex decision driven by a multitude of factors, with economic viability being paramount.
Homogeneous Catalysts in Industry:
-
Advantages: High activity and selectivity can lead to higher product yields and purity, potentially reducing downstream purification costs.[6]
-
Disadvantages: The high cost of palladium and complex ligands, coupled with the difficulty of catalyst separation and recovery, are significant economic drawbacks.[6] Product contamination with residual palladium is a major concern, especially in the pharmaceutical industry, necessitating costly purification steps.[7]
Heterogeneous Catalysts in Industry:
-
Advantages: The ease of separation and reusability of heterogeneous catalysts offer significant long-term cost savings.[8] They are well-suited for continuous flow processes, which are often more efficient at an industrial scale.
-
Disadvantages: Potential for lower activity and selectivity compared to their homogeneous counterparts. Catalyst deactivation over time and palladium leaching remain concerns that need to be carefully managed.[7]
Economic Analysis:
The initial investment for a homogeneous catalyst system may be lower if a simple palladium salt is used, but the operational costs associated with catalyst loss and product purification can be substantial. Conversely, while a heterogeneous catalyst might have a higher upfront cost, the ability to recycle the catalyst over numerous cycles can lead to a lower overall cost of production.[5] The decision often hinges on a thorough cost-benefit analysis that considers the scale of production, the required purity of the final product, and the capital investment in separation and recovery technologies.[9]
Conclusion
Both homogeneous and heterogeneous catalysts offer viable pathways for the synthesis of biphenyls, each with a distinct set of advantages and disadvantages. Homogeneous catalysts generally provide higher activity and selectivity, making them attractive for complex syntheses where high yields are critical. However, the challenges of catalyst separation and product purification often limit their industrial applicability.
Heterogeneous catalysts, with their inherent ease of separation and reusability, present a more sustainable and economically favorable option for large-scale production. While they may sometimes exhibit lower activity and face challenges with catalyst deactivation and metal leaching, ongoing research in catalyst design and immobilization techniques continues to bridge the performance gap.
For researchers and drug development professionals, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and cost constraints. A thorough understanding of the principles and practical considerations outlined in this guide will enable more informed decisions, leading to the development of more efficient, cost-effective, and sustainable processes for the synthesis of these vital chemical building blocks.
References
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Ledoux & Co. (2025). Types Of Catalysts For Industrial Processes: A Practical Overview. Available at: [Link]
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Request PDF. (2025). Catalyst in-situ regeneration for polychlorinated biphenyl tail gas degradation and catalytic activity recovery mechanisms. Available at: [Link]
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The Amlon Group. (n.d.). Catalyst Recycling vs. Landfill: Advantages and Benefits. Available at: [Link]
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OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Available at: [Link]
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Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]
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PubMed. (n.d.). Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Catalysis in industry. Available at: [Link]
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ResearchGate. (2025). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Available at: [Link]
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YouTube. (2024). Catalyst Recycling, Market Dynamics and the Future of Precious Metals with Craig Ostroff (BASF). Available at: [Link]
-
The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Available at: [Link]
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Pharmaceutical Business Review. (n.d.). Heterogeneous Catalysts. Available at: [Link]
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Wiley Online Library. (n.d.). Shedding Light on the Precatalytic Mixture of Pd(OAc)2 and Cooperating Bipyridone Ligands for the C-H Functionalization of Are. Available at: [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
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ResearchGate. (n.d.). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]
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ResearchGate. (n.d.). Homogeneous and heterogeneous catalysis in industry. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Fluorinated Biaryl Compounds: A Comparative Analysis of Modern Synthetic Routes
Introduction: The Indispensable Role of Fluorinated Biaryls
To researchers, scientists, and professionals in drug development, the biaryl motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and advanced materials is a testament to its unique structural and electronic properties. The strategic incorporation of fluorine atoms into this privileged scaffold further enhances its utility, profoundly influencing molecular conformation, lipophilicity, metabolic stability, and binding affinity.[1] Consequently, the efficient and selective synthesis of fluorinated biaryl compounds is a critical endeavor in modern organic chemistry. This guide provides an in-depth, comparative analysis of the principal synthetic routes to these valuable compounds, offering field-proven insights and experimental data to inform your synthetic strategy.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biaryl Synthesis
Transition-metal-catalyzed cross-coupling reactions are the most robust and widely employed methods for constructing the biaryl C-C bond.[2] Among these, palladium-catalyzed reactions stand out for their versatility and functional group tolerance.[3][4]
Suzuki-Miyaura Coupling: The Gold Standard
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most popular method for biaryl synthesis due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[5]
Mechanistic Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronate species and reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Fluorinated Biaryl using Suzuki-Miyaura Coupling [6]
This protocol describes a general procedure for the coupling of an aryl chloride with a potassium alkyltrifluoroborate.
-
Reaction Setup: To a vial, add the aryl chloride (1.0 equiv), potassium alkyltrifluoroborate (1.5 equiv), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K2CO3, 3.0 equiv).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 10:1 v/v).
-
Degassing: Seal the vial and thoroughly degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expertise & Experience: The presence of fluorine substituents on the aryl halide can significantly impact reactivity. Electron-withdrawing fluorine atoms can facilitate oxidative addition but may also lead to undesired side reactions like hydrodehalogenation.[7][8] The choice of a sufficiently electron-rich and sterically hindered phosphine ligand, such as SPhos or XPhos, is often crucial to promote the reductive elimination of the sterically demanding and electron-poor fluorinated biaryl product. The use of potassium trifluoroborate salts can offer enhanced stability and reactivity compared to boronic acids in some cases.
Negishi Coupling: Enhanced Reactivity for Challenging Substrates
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. This heightened reactivity can be advantageous for coupling with less reactive aryl chlorides or for reactions at lower temperatures.
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki-Miyaura coupling, with the key difference being the use of an organozinc species in the transmetalation step.
Experimental Protocol: General Procedure for Negishi Coupling of a Fluorinated Aryl Halide
-
Organozinc Formation: Prepare the arylzinc reagent by treating the corresponding aryl halide with activated zinc dust or by transmetalation from an organolithium or Grignignard reagent with a zinc salt (e.g., ZnCl2).
-
Coupling Reaction: In a separate flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(dba)2, 2-5 mol%) and ligand (e.g., P(o-tol)3, 4-10 mol%) in an anhydrous solvent like THF or DMF.
-
Reactant Addition: Add the fluorinated aryl halide and the freshly prepared arylzinc reagent to the catalyst mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with water and brine, dry, and purify by column chromatography.
Expertise & Experience: The primary advantage of Negishi coupling is the high nucleophilicity of the organozinc reagent, which often allows for the coupling of electron-rich and sterically hindered partners that may be challenging for Suzuki-Miyaura coupling.[9] However, organozinc reagents are sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere techniques.
Stille Coupling: Tolerance of a Broad Range of Functional Groups
The Stille coupling employs organotin reagents, which are known for their exceptional tolerance of a wide variety of functional groups. This makes the Stille reaction a valuable tool in the synthesis of complex molecules.[10]
Mechanistic Rationale: Similar to the Suzuki and Negishi couplings, the Stille reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The transmetalation step involves the transfer of an organic group from the organostannane to the palladium center.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: A Representative Stille Coupling Procedure [11]
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the fluorinated aryl halide (1.0 equiv), the organostannane reagent (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) in an anhydrous solvent such as DMF or NMP.
-
Reaction: Heat the mixture to 80-120 °C and stir for 6-24 hours.
-
Workup: After cooling, dilute the reaction with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Expertise & Experience: The main drawback of the Stille reaction is the toxicity of organotin reagents and byproducts, which can complicate purification. However, for substrates with sensitive functional groups that might not be compatible with the basic conditions of Suzuki-Miyaura coupling or the reactivity of organozinc reagents, Stille coupling is an excellent alternative.[12]
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful and atom-economical strategy for biaryl synthesis, as it avoids the pre-functionalization of one of the coupling partners.[13]
Mechanistic Rationale: The mechanism of C-H arylation is more complex and can vary depending on the catalyst and substrates. A common pathway involves the coordination of the catalyst to the arene, followed by C-H activation via a concerted metalation-deprotonation (CMD) pathway. The resulting metallacyclic intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination.
Experimental Protocol: Ruthenium-Catalyzed C-H Arylation of a Fluoroarene [14][15][16]
-
Reaction Setup: In a sealed tube, combine the fluoroarene (1.0 equiv), aryl halide (1.2-2.0 equiv), ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2, 2.5 mol%), ligand (if required), and a carboxylate additive (e.g., pivalic acid, 20-30 mol%) in a suitable solvent like 1,4-dioxane or t-amyl alcohol.
-
Base Addition: Add a base, such as K2CO3 or Cs2CO3 (2.0-3.0 equiv).
-
Reaction: Heat the mixture to 120-150 °C for 12-48 hours.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Expertise & Experience: A significant challenge in C-H arylation is controlling the regioselectivity, especially with substrates that have multiple C-H bonds available for activation. The directing group strategy is often employed to achieve high regioselectivity. However, recent advances have shown that catalyst control can also influence the site of arylation.[17] For fluoroarenes, the electronic effects of the fluorine atoms can direct the arylation to specific positions.[18]
Nucleophilic Aromatic Substitution (SNAr): A Classic Method for Electron-Deficient Arenes
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of biaryls, particularly when one of the aromatic rings is highly electron-deficient due to the presence of multiple fluorine atoms or other electron-withdrawing groups.[19]
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group (in this case, a fluoride ion) is expelled to restore aromaticity.
Caption: The mechanism of the SNAr reaction.
Experimental Protocol: SNAr Reaction of a Polyfluoroarene with a Phenothiazine Nucleophile [19]
-
Reaction Setup: In a screw-capped test tube, combine the phenothiazine derivative (1.0 equiv) and a mild base (e.g., K3PO4, 4.0 equiv). Dry the mixture under vacuum for 1 hour.
-
Reagent Addition: Backfill the tube with nitrogen and add the solvent (e.g., MeCN) and the polyfluoroarene (2.1 equiv).
-
Reaction: Stir the reaction mixture at 60 °C for 24 hours.
-
Workup: Quench the reaction with water and extract the product with diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Expertise & Experience: The success of the SNAr reaction is highly dependent on the electronic nature of the fluoroarene. The presence of multiple electron-withdrawing fluorine atoms is typically required to sufficiently activate the ring towards nucleophilic attack. The choice of solvent and base is also critical to modulate the nucleophilicity of the attacking species and to facilitate the reaction.[20]
Ullmann Coupling: A Classic Homocoupling and Its Modern Variants
The classic Ullmann reaction involves the copper-promoted homocoupling of aryl halides to form symmetrical biaryls.[21] While traditionally requiring harsh reaction conditions, modern variations have expanded its scope to include the synthesis of unsymmetrical biaryls under milder conditions.[22]
Experimental Protocol: A Modern Ullmann-type Coupling [23]
-
Reaction Setup: Combine the aryl halide (1.0 equiv), the coupling partner (e.g., a phenol for ether synthesis, 1.2 equiv), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs2CO3, 2.0 equiv) in a sealed tube.
-
Solvent and Degassing: Add a high-boiling polar aprotic solvent such as DMF or DMSO and degas the mixture.
-
Reaction: Heat the reaction to 100-160 °C for 12-48 hours.
-
Workup and Purification: After cooling, dilute with an organic solvent, wash with aqueous ammonia to remove copper salts, followed by water and brine. Dry, concentrate, and purify by column chromatography.
Expertise & Experience: The Ullmann reaction is particularly useful for the synthesis of biaryl ethers and amines. The development of new ligands has significantly improved the efficiency and substrate scope of this classic transformation.
Comparative Summary of Synthetic Routes
| Method | Typical Yields | Functional Group Tolerance | Key Advantages | Key Disadvantages | Typical Conditions |
| Suzuki-Miyaura | Good to Excellent | Good | Stable & non-toxic reagents, wide substrate scope. | Can be sensitive to steric hindrance, basic conditions. | Pd catalyst, phosphine ligand, base, 80-110 °C.[6] |
| Negishi | Good to Excellent | Moderate to Good | High reactivity, good for less reactive halides. | Air- and moisture-sensitive reagents, requires inert atmosphere. | Pd catalyst, anhydrous solvent, RT to 80 °C. |
| Stille | Good to Excellent | Excellent | Highly tolerant of various functional groups. | Toxic organotin reagents and byproducts, purification challenges. | Pd catalyst, Cu(I) co-catalyst, 80-120 °C.[11] |
| C-H Arylation | Moderate to Excellent | Good | Atom-economical, avoids pre-functionalization. | Regioselectivity can be a challenge, often requires high temperatures. | Ru or Pd catalyst, carboxylate additive, base, 120-150 °C.[14] |
| SNAr | Good to Excellent | Moderate | Metal-free, ideal for electron-deficient fluoroarenes. | Limited to activated substrates. | Base, polar aprotic solvent, moderate to high temperatures.[19] |
| Ullmann | Moderate to Good | Good | Good for symmetrical biaryls and heteroatom linkages. | Often requires high temperatures, classic conditions are harsh. | Cu catalyst, ligand, base, 100-160 °C.[23] |
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for a given fluorinated biaryl compound depends on a careful consideration of several factors, including the substitution pattern of the fluorine atoms, the presence of other functional groups, the desired scale of the reaction, and practical considerations such as the availability and cost of starting materials and reagents.
For general-purpose synthesis with good functional group tolerance, Suzuki-Miyaura coupling remains the method of choice. When faced with challenging substrates or the need for milder conditions, Negishi coupling offers a more reactive alternative, albeit with the need for more stringent experimental techniques. For complex molecules with sensitive functionalities, the Stille coupling provides exceptional tolerance, but at the cost of dealing with toxic tin compounds.
As the field moves towards more sustainable and efficient syntheses, direct C-H arylation presents an increasingly attractive, atom-economical option, particularly as methods for controlling regioselectivity continue to improve. Finally, for highly fluorinated, electron-deficient systems, the classic SNAr reaction offers a powerful and often metal-free approach.
By understanding the mechanistic underpinnings, practical considerations, and the specific advantages and limitations of each of these powerful synthetic methods, researchers can make informed decisions to efficiently and effectively access the diverse and valuable class of fluorinated biaryl compounds.
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Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). A General and Efficient Method for the Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(18), 6797–6803. [Link]
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Chen, C., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4567. [Link]
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Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 4851–4856. [Link]
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Wang, X., et al. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 15, 2194–2235. [Link]
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Patterson, T. R. (1950). The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction. e-Publications@Marquette. [Link]
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Yamaguchi, J., et al. (2013). Biaryl Synthesis through Metal-Catalyzed C-H Arylation. Accounts of Chemical Research, 46(11), 2579-2591. [Link]
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Casares, J. A., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6079–6088. [Link]
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Simonetti, M., et al. (2016). Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides. Journal of the American Chemical Society, 138(10), 3596–3606. [Link]
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Yamaguchi, J., et al. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. [Link]
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Sahoo, A. K., et al. (2015). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Chemistry – A European Journal, 21(2), 653-658. [Link]
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Zhou, S., et al. (2016). Synthesis of fluorinated carbazoles via C-H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activities. Bioorganic & Medicinal Chemistry, 24(7), 1581-1588. [Link]
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Tanimoto, H., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 142(38), 16213–16219. [Link]
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Espinet, P., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 144(51), 23466–23479. [Link]
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Wang, X., et al. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 15, 2194-2235. [Link]
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Simonetti, M., et al. (2016). Ru-Catalyzed C-H Arylation of Fluoroarenes with Aryl Halides. Journal of the American Chemical Society, 138(10), 3596–3606. [Link]
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Mondal, B., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Organic & Biomolecular Chemistry. [Link]
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Kumar, A., et al. (2020). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega, 5(4), 1856–1864. [Link]
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Wang, D., & Li, B. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2840–2850. [Link]
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Andappan, M. M. S., et al. (2014). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. The Journal of Organic Chemistry, 79(10), 4549–4557. [Link]
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Kumar, A., et al. (2023). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry, 21(31), 6241-6258. [Link]
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Simonetti, M., et al. (2016). Ru-Catalyzed C−H Arylation of Fluoroarenes with Aryl Halides. Queen Mary Research Online. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Espinet, P., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 144(51), 23466–23479. [Link]
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Besset, T., et al. (2018). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 14, 1884–1910. [Link]
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Vera, D., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 59(3), 960-974. [Link]
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Zhang, X., et al. (2021). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Communications, 57(50), 6109-6122. [Link]
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An Economic Analysis of Synthetic Pathways to 2-Bromo-4'-fluoro-1,1'-biphenyl: A Comparative Guide for Researchers and Process Chemists
Introduction: The Significance of 2-Bromo-4'-fluoro-1,1'-biphenyl in Modern Drug Discovery
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is prevalent in compounds targeting a range of therapeutic areas, including but not limited to, anti-inflammatory agents and central nervous system drugs. The strategic placement of the bromo and fluoro substituents allows for further functionalization, making it a versatile intermediate in medicinal chemistry. The economic viability of synthesizing this crucial intermediate is of paramount importance for the pharmaceutical industry, directly impacting the cost of drug development and final product pricing. This guide provides a comprehensive economic analysis of various synthetic pathways to this compound, offering a comparative look at the performance, cost-effectiveness, and scalability of each route.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established cross-coupling methodologies and classical routes. This guide will focus on a comparative analysis of three prominent pathways:
-
Suzuki-Miyaura Coupling: A widely adopted palladium-catalyzed reaction between an organoboron compound and an organohalide.
-
Negishi Coupling: Another powerful palladium- or nickel-catalyzed cross-coupling involving an organozinc reagent.
-
Gomberg-Bachmann-Hey Reaction (via Diazotization): A classical approach involving the diazotization of an aromatic amine followed by an aryl-aryl coupling reaction.
The selection of an optimal synthetic route is a multifactorial decision, balancing raw material costs, catalyst efficiency, reaction conditions, product yield and purity, and scalability.
Pathway 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] For the synthesis of this compound, a plausible and commonly employed strategy involves the coupling of 1,2-dibromobenzene with 4-fluorophenylboronic acid. The selectivity of the reaction is a key consideration, as the mono-coupled product is desired.
Reaction Scheme:
Figure 1: Suzuki-Miyaura pathway to this compound.
Experimental Protocol
-
Materials: 1,2-dibromobenzene, 4-fluorophenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Ethanol, and Water.
-
Procedure:
-
To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add 1,2-dibromobenzene (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
-
Economic Analysis
| Parameter | Suzuki-Miyaura Coupling |
| Raw Material Cost | Moderate to High |
| Catalyst Cost | High (Palladium-based) |
| Yield | Good to Excellent (typically 70-90%) |
| Purity | Good to Excellent (after purification) |
| Scalability | Excellent |
| Safety & Environmental | Generally favorable; boronic acid byproducts are relatively benign.[2] |
Causality Behind Experimental Choices:
-
The use of a slight excess of the boronic acid helps to drive the reaction to completion.
-
The base is crucial for the transmetalation step in the catalytic cycle.
-
A mixed solvent system is often employed to ensure the solubility of both organic and inorganic reagents.
-
Degassing is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Pathway 2: Negishi Coupling
The Negishi coupling offers a powerful alternative to the Suzuki-Miyaura reaction, often exhibiting higher reactivity and tolerance for a broader range of functional groups.[3] This pathway involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. For the synthesis of our target molecule, this could involve the coupling of a pre-formed 2-bromophenylzinc halide with a 4-fluoroaryl halide.
Reaction Scheme:
Figure 2: Negishi coupling pathway to this compound.
Experimental Protocol
-
Materials: 1,2-dibromobenzene (for organozinc formation), n-Butyllithium, Zinc Chloride (ZnCl₂), 1-fluoro-4-iodobenzene, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], SPhos ligand, and anhydrous THF.
-
Procedure:
-
Organozinc Formation: In a flame-dried flask under an inert atmosphere, dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes. Then, add a solution of ZnCl₂ (1.0 eq) in THF and allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate vessel, add 1-fluoro-4-iodobenzene (1.1 eq), Pd₂(dba)₃ (0.01-0.03 eq), and SPhos (0.02-0.06 eq) to anhydrous THF.
-
Add the freshly prepared organozinc solution to the second vessel via cannula.
-
Heat the reaction mixture (typically to 60-80 °C) and monitor its progress.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a standard workup and purification as described for the Suzuki-Miyaura coupling.
-
Economic Analysis
| Parameter | Negishi Coupling |
| Raw Material Cost | Moderate to High |
| Catalyst Cost | High (Palladium-based) |
| Yield | Excellent (often >90%) |
| Purity | Excellent |
| Scalability | Good, but requires stringent anhydrous conditions. |
| Safety & Environmental | Requires handling of pyrophoric n-butyllithium and moisture-sensitive organozinc reagents.[4] |
Causality Behind Experimental Choices:
-
The formation of the organozinc reagent in situ is a common practice to handle these moisture-sensitive species.
-
The choice of a more reactive aryl iodide (1-fluoro-4-iodobenzene) can facilitate the oxidative addition step.
-
Modern, bulky phosphine ligands like SPhos are often employed to promote efficient reductive elimination and prevent side reactions.
Pathway 3: Gomberg-Bachmann-Hey Reaction (via Diazotization)
This classical approach offers a palladium-free alternative, which can be economically advantageous.[5] The synthesis proceeds via the diazotization of an appropriate aniline derivative, followed by a radical-mediated coupling with an aromatic substrate. A plausible route to our target molecule would involve the synthesis of 2-amino-4'-fluorobiphenyl as an intermediate, followed by diazotization and bromination.
Reaction Scheme:
Figure 3: Gomberg-Bachmann-Hey pathway via diazotization.
Experimental Protocol
-
Materials: 2-Amino-4'-fluorobiphenyl, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), and Copper(I) Bromide (CuBr).
-
Procedure:
-
Dissolve 2-amino-4'-fluorobiphenyl (1.0 eq) in an aqueous solution of HBr.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of NaNO₂ in water dropwise, maintaining the low temperature, to form the diazonium salt.
-
In a separate vessel, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Perform a standard workup and purification as described previously.
-
Economic Analysis
| Parameter | Gomberg-Bachmann-Hey Reaction |
| Raw Material Cost | Potentially lower, depending on the cost of the aniline precursor. |
| Catalyst Cost | Low (uses stoichiometric copper salts). |
| Yield | Moderate to Good (typically 50-75%). |
| Purity | Moderate; often requires significant purification. |
| Scalability | Good, but handling of potentially unstable diazonium salts requires careful control. |
| Safety & Environmental | Diazonium salts can be explosive if isolated; copper waste needs to be managed. |
Causality Behind Experimental Choices:
-
Low temperatures are critical during diazotization to prevent the premature decomposition of the diazonium salt.
-
The Sandmeyer reaction (using CuBr) is a reliable method for converting the diazonium group to a bromide.
Quantitative Comparison of Synthetic Pathways
The following table provides a semi-quantitative comparison of the three synthetic pathways, based on typical literature values and estimated costs. Note that actual costs can vary significantly based on supplier, scale, and market fluctuations.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Gomberg-Bachmann-Hey |
| Typical Yield | 70-90% | >90% | 50-75% |
| Reaction Time | 4-12 hours | 6-18 hours | 4-8 hours |
| Reaction Temp. | 80-100 °C | 60-80 °C | 0-25 °C |
| Estimated Cost/kg * | |||
| Process Mass Intensity | Moderate | High | Moderate |
| Scalability | High | Moderate | Moderate |
| Safety Concerns | Low | High | Moderate |
*Cost estimation is relative and considers raw materials, catalyst, solvent, and energy consumption.
Conclusion and Recommendations
The choice of the most economical synthetic pathway to this compound is a nuanced decision that depends on the specific priorities of the manufacturing campaign.
-
For large-scale, cost-sensitive production where a moderate yield is acceptable, the Gomberg-Bachmann-Hey reaction presents a compelling palladium-free option. The lower raw material and catalyst costs are significant advantages. However, the safety considerations associated with diazonium salts and the need for potentially extensive purification must be carefully managed.
-
The Suzuki-Miyaura coupling represents a robust and scalable option, offering a good balance of yield, operational simplicity, and manageable safety profile. While the initial investment in the palladium catalyst is higher, its high efficiency and the potential for catalyst recycling can make it economically viable at scale.
-
The Negishi coupling, while often providing the highest yields and purity, is generally the most expensive and technically demanding route. The requirement for strictly anhydrous conditions and the handling of pyrophoric and moisture-sensitive reagents make it less suitable for large-scale industrial production unless very high purity is the absolute primary driver.
For drug development professionals and researchers, the Suzuki-Miyaura coupling often represents the most practical and reliable choice for accessing this compound in laboratory and pilot-plant scales. For commercial-scale manufacturing, a thorough process optimization of the Gomberg-Bachmann-Hey route could potentially offer the most cost-effective solution, provided that safety and purification challenges are adequately addressed.
References
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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Eureka | Patsnap. (2022). Synthesis method of 2-bromo-4'-chloro-1,1'-biphenyl. [Link]
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NIH. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. [Link]
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PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
